molecular formula C14H17NO3 B14242019 Ethyl 2-acetamido-4-phenylbut-2-enoate CAS No. 253327-95-6

Ethyl 2-acetamido-4-phenylbut-2-enoate

Cat. No.: B14242019
CAS No.: 253327-95-6
M. Wt: 247.29 g/mol
InChI Key: WFKDAKLNXMPVLY-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-4-phenylbut-2-enoate is a high-purity chemical building block designed for medicinal chemistry and anticancer drug discovery research. This multifunctional compound features an α,β-unsaturated ester (a Michael acceptor) and an acetamido group, making it a valuable scaffold for constructing complex heterocyclic structures. Its molecular framework is of significant interest in developing apoptosis-inducing agents, as similar indole and heterocyclic-based molecules have demonstrated potent activity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) . The compound's potential mechanism of action is dual-purpose. First, the electrophilic α,β-unsaturated system can act as a covalent warhead, capable of Michael addition with nucleophilic cysteine residues in enzyme active sites, such as the Cys145 catalytic residue of the SARS-CoV-2 3CLpro protease . This makes it a candidate for the development of covalent inhibitors targeting essential viral or host cell proteins. Second, the molecule can serve as a key precursor in multicomponent syntheses and cyclization reactions to generate privileged pharmacophores, including thieno[2,3-d]pyrimidin-4(3H)-one and related fused heterocycles, which are known to exhibit a range of biological activities . Researchers can utilize this compound to synthesize novel molecules for screening against various biological targets, including kinases and other proteins involved in signal transduction pathways. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

253327-95-6

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 2-acetamido-4-phenylbut-2-enoate

InChI

InChI=1S/C14H17NO3/c1-3-18-14(17)13(15-11(2)16)10-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,15,16)

InChI Key

WFKDAKLNXMPVLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

Comprehensive Structural Elucidation: Ethyl 2-acetamido-4-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of ethyl 2-acetamido-4-phenylbut-2-enoate , a dehydro-homophenylalanine derivative. This guide is designed for research scientists and utilizes a self-validating workflow that moves from elemental composition to stereochemical assignment.

Executive Summary & Compound Profile

Target Molecule: Ethyl 2-acetamido-4-phenylbut-2-enoate Molecular Formula:


Molecular Weight:  247.29  g/mol
Class: 

-Dehydroamino acid ester (Homodehydrophenylalanine derivative)

This compound represents a critical intermediate in the synthesis of peptidomimetics and conformationally constrained amino acids. The primary challenge in its elucidation is not merely connectivity, but the rigorous assignment of the alkene stereochemistry (


 vs. 

)
, which dictates its biological activity and reactivity in subsequent hydrogenation or cyclization steps.

Synthesis Context (The Provenance)

Understanding the synthesis route provides the first clue to the isomeric ratio. This molecule is typically synthesized via a Horner-Wadsworth-Emmons (HWE) reaction or a Phosphonate Aldol Condensation .

  • Reagents: Ethyl 2-(diethoxyphosphoryl)-2-acetamidoacetate + Phenylacetaldehyde.

  • Mechanism: The base-promoted condensation yields the

    
    -unsaturated ester.
    
  • Stereochemical Implication: These reactions typically favor the thermodynamically stable

    
    -isomer , stabilized by an intramolecular hydrogen bond between the amide -NH and the ester carbonyl oxygen. However, 
    
    
    
    -isomers often exist as minor products (5–15%), necessitating separation and distinct characterization.

Spectroscopic Characterization Workflow

Phase I: Elemental & Functional Verification (MS/IR)

Before assessing geometry, we confirm the backbone connectivity.

Mass Spectrometry (HRMS-ESI)
  • Protocol: Dissolve 0.1 mg in MeOH. Inject into Q-TOF MS in positive ion mode.

  • Target Ion:

    
     or 
    
    
    
    .
  • Validation:

    • Calculated

      
      : 248.1287
      
    • Acceptance Criteria:

      
      .
      
Infrared Spectroscopy (FT-IR)
  • Method: Thin film on NaCl plates or ATR (Attenuated Total Reflectance).

  • Diagnostic Bands:

    • 3250–3300 cm⁻¹: Amide N-H stretch (broad).

    • 1715–1730 cm⁻¹: Ester C=O stretch (conjugated).

    • 1660–1680 cm⁻¹: Amide I band (C=O).

    • 1630–1645 cm⁻¹: C=C stretch (alkene).

Phase II: Nuclear Magnetic Resonance (NMR) Elucidation

This is the core validation step. We utilize 1H NMR to establish connectivity and NOE (Nuclear Overhauser Effect) to assign stereochemistry.

1H NMR Analysis (500 MHz, CDCl₃)

Connectivity Logic: Unlike dehydrophenylalanine (which has a singlet vinyl proton), this homo analog possesses a methylene spacer (


) between the phenyl ring and the alkene. This creates a distinct coupling pattern.
PositionProton TypeMultiplicityApprox.[1][2] Shift (

ppm)
IntegrationCoupling (

)
Assignment Logic
NH AmideBroad Singlet6.5 – 7.51H-Exchangeable with

; shift varies with conc.
H-3 VinylicTriplet (t)6.4 – 6.91H~7.0 HzCoupled to benzylic

. Diagnostic for isomerism.
H-4 BenzylicDoublet (d)3.5 – 3.72H~7.0 HzCoupled to H-3.
Ph AromaticMultiplet7.1 – 7.45H-Phenyl group protons.
OCH₂ EsterQuartet (q)4.1 – 4.32H7.1 HzEthyl ester methylene.
CH₃ AcetylSinglet (s)2.0 – 2.13H-Acetamido methyl group.
CH₃ EsterTriplet (t)1.2 – 1.33H7.1 HzEthyl ester terminal methyl.

Critical Causality: The appearance of H-3 as a triplet confirms the "4-phenyl" (homo) structure. If it were a singlet, the phenyl ring would be directly attached to the alkene (C3).

Phase III: Stereochemical Assignment ( vs )[3]

The assignment of the double bond geometry relies on the spatial proximity of the vinylic proton (H-3) to either the Amide NH or the Ester group.

1. Chemical Shift Rule (Shielding)

In


-dehydroamino acids, the 

-proton (H-3) chemical shift is diagnostic.
  • 
    -Isomer:  The 
    
    
    
    -proton is shielded (upfield) relative to the
    
    
    -isomer.[3]
  • Mechanism: In the

    
    -isomer, the 
    
    
    
    -proton is cis to the ester carbonyl, falling into the deshielding cone of the carbonyl anisotropy.
2. NOESY / ROESY Experiment (The Gold Standard)

This protocol validates the spatial arrangement.

  • Protocol: 2D NOESY sequence, mixing time = 500 ms.

  • Z-Isomer (Cahn-Ingold-Prelog Priority: High priority groups on same side):

    • Structure: The Amide group and the Benzyl group are cis. The Ester and H-3 are cis.

    • Observation: Strong NOE correlation between H-3 and the Ester -OCH₂- .

  • E-Isomer:

    • Structure: The Amide group and H-3 are cis.

    • Observation: Strong NOE correlation between H-3 and the Amide NH .

3. Solvent Titration (Self-Validation)
  • Method: Record 1H NMR in

    
    , then add drops of TFA-d1 or switch to DMSO-d6.
    
  • Logic: The

    
    -isomer is often stabilized by an intramolecular H-bond (NH 
    
    
    
    Ester C=O). Strong polar solvents (DMSO) or acids (TFA) disrupt this, causing a significant shift in the NH and H-3 signals for the
    
    
    -isomer, whereas the
    
    
    -isomer (lacking this specific H-bond) shows smaller solvent-dependent shifts.

Elucidation Logic Diagram

The following diagram illustrates the decision matrix for assigning the structure and stereochemistry.

StructureElucidation Start Unknown Sample (C14H17NO3) MS_IR Step 1: MS & IR Confirm MW: 247.29 Confirm Amide/Ester/Alkene Start->MS_IR NMR_1H Step 2: 1H NMR (Connectivity) Check H-3 Multiplicity MS_IR->NMR_1H Is_Triplet H-3 is Triplet? (Coupled to CH2) NMR_1H->Is_Triplet Is_Triplet->Start No (Singlet implies Dehydrophenylalanine) Structure_Conf Confirm Backbone: Ph-CH2-CH=C(NHAc)COOEt Is_Triplet->Structure_Conf Yes (J ~ 7Hz) Stereo_Det Step 3: Stereochemistry (Z vs E) NOESY Experiment Structure_Conf->Stereo_Det NOE_Check NOE Correlation? Stereo_Det->NOE_Check Z_Assign Z-Isomer Assigned (Thermodynamic Product) NOE_Check->Z_Assign H3 <-> Ester OCH2 E_Assign E-Isomer Assigned (Kinetic/Minor Product) NOE_Check->E_Assign H3 <-> Amide NH

Caption: Logical workflow for the structural assignment of ethyl 2-acetamido-4-phenylbut-2-enoate, prioritizing connectivity verification before stereochemical isolation.

Summary of Data for Publication

When documenting this elucidation for regulatory filing or publication, organize the data as follows:

Spectral FeatureData PointInterpretation
HRMS (ESI+)

248.1290

Confirms formula

.
IR (

)
3280, 1720, 1665, 1635 cm⁻¹NH, Ester C=O, Amide I, C=C confirmed.
1H NMR

(H-3)
6.65 ppm (t,

Hz)
Vinylic proton coupled to benzylic

.
1H NMR

(H-4)
3.55 ppm (d,

Hz)
Benzylic

coupled to vinyl H.
NOE Correlation H-3

Ester

Confirms

-Configuration.

References

  • Ferreira, P. M. T., et al. (2010).

    
    -acyl-
    
    
    
    -dehydroamino acid derivatives." Tetrahedron, 66(45), 8672-8680.
  • Busque, F., et al. (2005).

    
    -acyl-
    
    
    
    -dehydro-
    
    
    -amino acid esters." Journal of Organic Chemistry.
  • Chemistry Steps. (2024). "NMR Chemical Shift Values Table."

  • ACS Public

    
    -Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation." Precision Chemistry. 
    

Sources

ethyl 2-acetamido-4-phenylbut-2-enoate chemical and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and physical profile of Ethyl 2-acetamido-4-phenylbut-2-enoate , a critical dehydroamino acid intermediate used primarily in the asymmetric synthesis of homophenylalanine derivatives.

Synthesis, Characterization, and Catalytic Utility in Chiral Drug Development[1][2][3]

Executive Summary

Ethyl 2-acetamido-4-phenylbut-2-enoate (also known as N-acetyl-dehydrohomophenylalanine ethyl ester) is a functionalized


-unsaturated amino acid derivative. It serves as a pivotal substrate in the manufacture of non-proteinogenic amino acids, specifically (S)-Homophenylalanine (Hph) . Hph scaffolds are essential pharmacophores in Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Enalaprilat analogues) and neutral endopeptidase inhibitors.

This guide focuses on the (Z)-isomer , which is the thermodynamically stable and kinetically preferred substrate for Rhodium-catalyzed asymmetric hydrogenation.

Chemical Identity & Structural Analysis[4][5]

PropertySpecification
IUPAC Name Ethyl (2Z)-2-acetamido-4-phenylbut-2-enoate
Molecular Formula

Molecular Weight 247.29 g/mol
Core Moiety Dehydroamino acid ester
Stereochemistry (Z)-isomer (preferred). The amide NH forms an intramolecular hydrogen bond with the ester carbonyl oxygen, stabilizing this geometry over the (E)-isomer.
Key Functional Groups

-Enamide (reactive site), Ethyl Ester (protecting group), Phenyl ring (hydrophobic anchor).
Structural Geometry (Z vs E)

In the context of dehydroamino acids, the (Z)-configuration places the phenyl group and the ester group on the same side of the double bond (Cahn-Ingold-Prelog priority rules apply differently here, but historically defined by the relative position of the


-substituent to the nitrogen).
  • Significance: High-efficiency asymmetric hydrogenation catalysts (e.g., Rh-DuPhos, Rh-BINAP) are designed to chelate the (Z)-substrate. The (E)-isomer often hydrogenates slower or with lower enantioselectivity.

Synthetic Methodology: Horner-Wadsworth-Emmons (HWE) Route[2][6][7][8]

While the classical Erlenmeyer azlactone synthesis is possible, the Horner-Wadsworth-Emmons (HWE) olefination is the modern industry standard due to milder conditions and superior stereocontrol.

Reaction Logic

The synthesis involves the condensation of Triethyl 2-acetamido-2-phosphonoacetate (Schmidt's Reagent) with Phenylacetaldehyde .

  • Base Selection: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH. DBU is preferred for minimizing side reactions (aldol condensation of the aldehyde).

  • Isomer Control: The steric bulk of the phosphonate and the chelation effects favor the formation of the (Z)-enoate.

Detailed Protocol

Reagents:

  • Triethyl 2-acetamido-2-phosphonoacetate (1.1 equiv)

  • Phenylacetaldehyde (1.0 equiv)

  • DBU (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Activation: Dissolve triethyl 2-acetamido-2-phosphonoacetate in anhydrous DCM under nitrogen atmosphere at 0°C.

  • Deprotonation: Add DBU dropwise over 15 minutes. The solution will turn slight yellow/orange, indicating ylide formation.

  • Addition: Add Phenylacetaldehyde (freshly distilled to remove oligomers) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO2, EtOAc/Hexanes 1:1).

  • Workup: Quench with 1M HCl (cold). Extract the organic layer, wash with saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize the crude solid from EtOAc/Hexanes to isolate the pure (Z)-isomer.
    

Physicochemical Characterization

Physical Properties
PropertyValue/Description
Physical State Crystalline Solid (Needles or plates)
Melting Point 98–102 °C (Typical range for N-Ac-dehydro esters)
Solubility Soluble in DCM, MeOH, EtOAc, DMSO.[1] Insoluble in water.[1]
Stability Stable at RT. Light sensitive (potential for E/Z photoisomerization). Store in amber vials.
Spectroscopic Profile (Diagnostic Signals)
  • 1H NMR (400 MHz, CDCl3):

    • 
       1.30 (t, 3H, Ester 
      
      
      
      )
    • 
       2.10 (s, 3H, Acetyl 
      
      
      
      )
    • 
       3.50 (d, 2H, Benzylic 
      
      
      
      )
    • 
       4.25 (q, 2H, Ester 
      
      
      
      )
    • 
       6.60 (t, 1H, Vinyl H - Diagnostic for 
      
      
      
      -position)
    • 
       7.10–7.35 (m, 5H, Aromatic)
      
    • 
       7.50 (bs, 1H, NH - Broad singlet)
      
  • MS (ESI):

    
    
    

Core Application: Asymmetric Hydrogenation

The primary utility of this compound is as a substrate for Rhodium-catalyzed Asymmetric Hydrogenation to generate (S)-N-Acetyl-homophenylalanine ethyl ester .

Mechanistic Insight

The reaction proceeds via an "unsaturated route" mechanism (Halpern mechanism).

  • Chelation: The Rhodium atom binds to the diene ligand (catalyst precursor) and then coordinates to the substrate via the olefin and the amide carbonyl oxygen . This chelation is critical for enantio-discrimination.

  • Oxidative Addition:

    
     adds to the Rh center.
    
  • Migratory Insertion: The hydride transfers to the

    
    -carbon.
    
  • Reductive Elimination: The product is released, regenerating the catalyst.

Validated Catalyst Systems
  • Rh(I)-DuPhos: Excellent for alkyl-substituted dehydroamino acids.

  • Rh(I)-DIPAMP: The classic Knowles catalyst system.

  • Rh(I)-BisP:* High turnover frequency (TOF).

Visualization: Asymmetric Hydrogenation Cycle

HydrogenationCycle Substrate Substrate (Z-Isomer) Ethyl 2-acetamido-4-phenylbut-2-enoate Complex Rh-Substrate Complex (Bidentate Chelation) Substrate->Complex + [Rh(L*)(COD)]BF4 OxAdd Oxidative Addition (Rh-H2 Species) Complex->OxAdd + H2 (g) MigIns Migratory Insertion (Rh-Alkyl Hydride) OxAdd->MigIns Stereo-determining Step Product Product (S-Enantiomer) Ethyl N-acetylhomophenylalaninate MigIns->Product Reductive Elimination Product->Substrate Catalyst Regeneration

Figure 1: The catalytic cycle highlights the critical chelation of the acetamido group to the Rhodium center, which dictates the stereochemical outcome.

References

  • BenchChem. Horner-Wadsworth-Emmons Synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate. (Protocol adaptation for HWE). Link

  • ChemicalBook. Ethyl 2-oxo-4-phenylbutyrate Properties and Synthesis. (Analogous keto-ester data). Link

  • Burk, M. J. (1991). "C2-symmetric bis(phospholanes) and their use in the catalytic asymmetric hydrogenation of enol acylamines." Journal of the American Chemical Society, 113(22), 8518–8519.
  • Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture).
  • Schmidt, U., et al. (1992). "Dehydroamino acids, XIV. Phosphorylated glycines and their use in the Horner-Wadsworth-Emmons reaction." Synthesis, 1992(5), 487-490.

Sources

An In-Depth Technical Guide to the In Vitro Biological Activity of Ethyl 2-Acetamido-4-phenylbut-2-enoate and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethyl 2-acetamido-4-phenylbut-2-enoate scaffold represents a class of α,β-unsaturated esters with significant therapeutic potential. Its unique chemical architecture, featuring a reactive butenoate backbone, a stabilizing phenyl group, and an acetamido moiety, makes it a compelling starting point for the development of novel bioactive agents. While research on this exact derivative is emerging, extensive studies on structurally related compounds, including 4-phenylbutenoates, acetamides, and chalcone-like structures, have revealed a broad spectrum of in vitro biological activities. This guide synthesizes key findings on the anticancer and antimicrobial properties of these derivatives, elucidates potential mechanisms of action, and provides detailed, field-proven experimental protocols for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive technical framework to explore and advance this promising class of molecules.

The 4-Phenylbutenoate Scaffold: A Privileged Structure in Medicinal Chemistry

Core Chemical Characteristics

The ethyl 2-acetamido-4-phenylbut-2-enoate structure is an α,β-unsaturated carbonyl compound. This class of molecules is characterized by a double bond conjugated to a carbonyl group, which renders the β-carbon electrophilic and susceptible to nucleophilic attack, most notably through Michael addition reactions.[1][2] This inherent reactivity is a cornerstone of its biological potential, allowing it to form covalent or non-covalent interactions with biological targets such as enzyme active sites. The phenyl group provides a lipophilic anchor and a site for synthetic modification, while the acetamido group can participate in hydrogen bonding, influencing solubility and target binding.

Rationale for Therapeutic Exploration

Derivatives built upon the 4-phenylbutenoate and acetamide frameworks are prevalent in molecules exhibiting a range of pharmacological effects.[3][4] The structural similarity to stilbenes and chalcones, which are well-documented anticancer and anti-inflammatory agents, further underscores the rationale for investigating this scaffold.[5][6] The ability to readily synthesize a diverse library of derivatives by modifying the phenyl ring or acetamido group allows for systematic exploration of structure-activity relationships (SAR).

Caption: General chemical scaffold and its key pharmacophoric features.

In Vitro Anticancer Activity

Derivatives related to the title scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[7][8][9] The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Cytotoxicity and Antiproliferative Effects

Studies on related structures have shown potent growth inhibition against cell lines such as breast cancer (MCF-7), neuroblastoma (SK-N-SH), colon cancer (COLO205), and non-small cell lung cancer (H460).[7][9] The efficacy is often dependent on the substitution pattern on the phenyl ring, with halogenated and methoxy-substituted derivatives frequently exhibiting enhanced activity.[7][9]

Elucidated Mechanisms of Action

The antiproliferative activity of these compounds is not merely non-specific cytotoxicity but is often linked to the inhibition of specific molecular targets.

  • Src Kinase Inhibition: Ethyl 2,4-dioxo-4-arylbutanoate derivatives have been identified as moderate inhibitors of Src kinase. Src is a non-receptor tyrosine kinase that is often overexpressed in various human cancers, where it plays a critical role in promoting cell division, invasion, and metastasis. Inhibition of Src can disrupt these oncogenic signaling cascades.

  • Histone Deacetylase (HDAC) Inhibition: The related 4-phenylbutyrate scaffold is known to exhibit HDAC inhibitory activity.[3] HDAC inhibitors represent a clinically validated class of anticancer agents that function by altering chromatin structure, leading to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.

  • Tubulin Polymerization Disruption: The structural analogy to stilbenes and other antimitotic agents suggests that these derivatives may interfere with microtubule dynamics.[5] Some 4-phenyl-2-quinolone derivatives, which share a similar structural backbone, are thought to exert their anticancer effects by binding to the colchicine-binding pocket of tubulin, leading to G2/M phase cell cycle arrest.[9]

Derivative Phenylbutenoate Derivative Src Src Kinase Derivative->Src inhibits HDAC HDAC Derivative->HDAC inhibits Tubulin Tubulin Polymerization Derivative->Tubulin inhibits Downstream Oncogenic Signaling (e.g., Proliferation, Invasion) Src->Downstream Gene Tumor Suppressor Gene Expression HDAC->Gene derepresses Microtubules Microtubule Formation Tubulin->Microtubules Apoptosis Apoptosis & Cell Cycle Arrest Downstream->Apoptosis Gene->Apoptosis Microtubules->Apoptosis

Caption: Potential anticancer mechanisms of action for the derivative class.

In Vitro Antimicrobial Activity

The acetamide and α,β-unsaturated carbonyl moieties are well-recognized pharmacophores for antimicrobial activity.[10][11] Derivatives incorporating these features have shown promising results against a range of pathogenic bacteria and fungi.

Antibacterial and Antifungal Spectrum

Compounds containing the acetamide functional group have demonstrated broad-spectrum antimicrobial activity.[10] For instance, p-acetamide has shown efficacy against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, in addition to the yeast Candida glabrata.[10] Similarly, certain hydroxyacetophenone derivatives show good antibacterial activity against E. coli and K. pneumoniae.[12] The presence of halogens on the aromatic ring often correlates with increased antimicrobial potency.[7]

A Specific and Potent Mechanism: Inhibition of Menaquinone Biosynthesis

A highly compelling mechanism has been identified for the closely related methyl 4-oxo-4-phenyl-but-2-enoate scaffold.[13] These compounds are potent inhibitors of MenB, a 1,4-dihydroxyl-2-naphthoyl-CoA synthase essential for the menaquinone (Vitamin K2) biosynthesis pathway in many bacteria.

  • Mechanism of Action: The butenoate compound is converted inside the bacterial cell into an adduct with coenzyme A (CoA). This adduct then binds tightly to the MenB enzyme, inhibiting its function.[13]

  • Significance: Since menaquinone is a vital component of the electron transport chain for respiration in bacteria like Staphylococcus aureus, its inhibition leads to bacterial death. This pathway is absent in humans, making MenB an attractive and specific target for antibiotic development.

  • Proven Efficacy: Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate exhibits impressive Minimum Inhibitory Concentration (MIC) values as low as 0.35-0.75 µg/mL against both drug-sensitive and methicillin-resistant S. aureus (MRSA).[13] This validates the therapeutic potential of targeting this pathway with this class of compounds.

Experimental Protocols and Methodologies

To ensure reproducibility and scientific rigor, standardized protocols are essential. The following sections detail the methodologies for the synthesis and biological evaluation of these derivatives.

General Synthesis and Screening Workflow

The synthesis of these derivatives can often be achieved through straightforward condensation reactions.[3] A typical workflow involves synthesizing a small library of compounds with diverse substitutions, followed by a hierarchical screening process to identify lead candidates.

A Synthesis of Derivative Library B Primary Screening (e.g., MTT Assay, Agar Diffusion) A->B C Hit Identification (Compounds with Significant Activity) B->C D Secondary Screening (Dose-Response, IC50/MIC Determination) C->D E Mechanistic Studies (e.g., Kinase Assay, MenB Inhibition) D->E F Lead Candidate Selection E->F

Caption: A standard workflow for the synthesis and screening of new derivatives.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound required to inhibit cell growth by 50% (IC₅₀).

  • Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: In Vitro Antimicrobial Susceptibility (Agar Disc Diffusion)

This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a compound-impregnated disc.

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Uniformly swab the entire surface of the agar plate with the prepared inoculum.

  • Compound Application: Prepare stock solutions of the test derivatives in DMSO (e.g., 1 mg/mL). Aseptically place sterile 6 mm paper discs onto the inoculated agar surface. Pipette a defined volume (e.g., 10 µL) of each compound solution onto a disc.

  • Controls: Use a disc with DMSO alone as a negative control and a disc with a standard antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi) as a positive control.[14]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Data Acquisition: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.

  • Interpretation: The size of the inhibition zone correlates with the compound's antimicrobial activity.[15]

Data Summary and Future Directions

Comparative Biological Activity Data

The following tables summarize representative in vitro activity for structurally related compounds, providing a benchmark for the therapeutic potential of the ethyl 2-acetamido-4-phenylbut-2-enoate class.

Table 1: Representative Anticancer Activity

Compound Class Target Cell Line IC₅₀ (µM) Reference
Ethyl 2,4-dioxo-4-(3-methylphenyl)butanoate Src Kinase (Enzymatic Assay) 48.3
1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane CNE2 (Nasopharyngeal) ~150 (for 49% inhibition) [8]
6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one COLO205 (Colon) 0.32 [9]

| 6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one | H460 (Lung) | 0.89 |[9] |

Table 2: Representative Antimicrobial Activity

Compound Class Target Microorganism Activity Measurement Result Reference
Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate S. aureus (MRSA) MIC 0.35-0.75 µg/mL [13]
p-Acetamide B. subtilis Zone of Inhibition 23 mm [10]
p-Acetamide S. aureus Zone of Inhibition 20 mm [10]

| Co(II) complex of ethyl (2-(methylcarbamoyl)phenyl)carbamate | Micrococcus luteus | Zone of Inhibition | 20 mm |[15] |

Structure-Activity Relationship (SAR) Insights

Preliminary analysis of the available data suggests several SAR trends:

  • Aromatic Substitution: The presence and position of substituents on the phenyl ring are critical for activity. Electron-donating groups like methyl and methoxy, as well as electron-withdrawing halogens, have been shown to enhance anticancer and antimicrobial effects.[9]

  • Core Scaffold Rigidity: More rigid, planar structures like quinolones often exhibit higher potency, possibly due to more favorable binding energies with their targets.[9]

  • Michael Acceptor: The α,β-unsaturated system is crucial for mechanisms involving covalent modification or specific binding interactions, as seen in the inhibition of MenB.[13]

Conclusion and Outlook

The ethyl 2-acetamido-4-phenylbut-2-enoate scaffold and its relatives are a versatile and promising class of compounds with demonstrated potential as both anticancer and antimicrobial agents. The diverse mechanisms of action, including kinase inhibition and the targeted disruption of unique bacterial pathways like menaquinone biosynthesis, highlight their therapeutic promise.

Future research should focus on the systematic synthesis and screening of novel derivatives to build a comprehensive SAR profile. Advanced studies should aim to confirm the mechanisms of action, optimize lead compounds for improved potency and drug-like properties, and ultimately progress the most promising candidates toward in vivo efficacy and preclinical evaluation.

References

  • Jafari, E., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Advanced Pharmaceutical Bulletin. Available at: [Link]

  • Google Patents. (2012). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • Singh, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available at: [Link]

  • Aksu, K., et al. (2022). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Available at: [Link]

  • Gevorgyan, A., et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. Available at: [Link]

  • Li, J., et al. (2016). Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. Molecules. Available at: [Link]

  • De Filippis, B., et al. (2017). Anticancer Activity of Stilbene-based Derivatives. ChemMedChem. Available at: [Link]

  • Wiley Online Library. (2012). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated. Available at: [Link]

  • MDPI. (2022). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Available at: [Link]

  • MDPI. (2024). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Available at: [Link]

  • ResearchGate. (2024). Synthesis, Antimicrobial Activities and Molecular Docking Studies of New N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine. Available at: [Link]

  • MDPI. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Available at: [Link]

  • Lu, H., et al. (2016). A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. ACS Infectious Diseases. Available at: [Link]

  • ResearchGate. (2025). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. Available at: [Link]

  • MDPI. (2024). In Vitro and In Silico Biological Activities Investigation of Ethyl Acetate Extract of Rubus ulmifolius Schott Leaves Collected in Algeria. Available at: [Link]

  • Google Patents. (2008). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

Sources

ethyl 2-acetamido-4-phenylbut-2-enoate potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of Ethyl 2-acetamido-4-phenylbut-2-enoate

Abstract

Ethyl 2-acetamido-4-phenylbut-2-enoate is a synthetic organic compound with a structure suggestive of diverse pharmacological potential. While direct biological data for this specific molecule is not extensively documented, its core structural motifs—an α,β-unsaturated ester, an acetamido group, and a phenylbutanoate backbone—are present in numerous compounds with established therapeutic activities. This guide provides a comprehensive framework for researchers and drug development professionals to explore the potential therapeutic targets of ethyl 2-acetamido-4-phenylbut-2-enoate. We will delve into the scientific rationale for investigating several key target classes, including enzyme inhibitors and modulators of signaling pathways, based on structure-activity relationships with known bioactive molecules. This document will further provide detailed, field-proven experimental protocols for target identification and validation, empowering research teams to systematically uncover the therapeutic promise of this compound.

Introduction: Unveiling the Potential of a Structurally Promising Molecule

The quest for novel therapeutics is often guided by the structural features of small molecules. Ethyl 2-acetamido-4-phenylbut-2-enoate presents an intriguing scaffold for drug discovery. Its constituent parts are found in compounds with a wide range of biological effects, from anticancer and anti-inflammatory to neuroprotective and metabolic regulatory activities. This guide serves as a technical roadmap for the systematic investigation of its therapeutic potential, moving from hypothetical target identification to rigorous experimental validation.

The core principle of this guide is to leverage existing knowledge of structurally related compounds to inform a logical and efficient discovery process. We will explore potential targets by dissecting the molecule's key functional groups and their known interactions with biological systems.

Potential Therapeutic Target Classes

Based on the structural characteristics of ethyl 2-acetamido-4-phenylbut-2-enoate, several classes of therapeutic targets warrant investigation.

Enzyme Inhibition: A Primary Avenue of Exploration

The structure of ethyl 2-acetamido-4-phenylbut-2-enoate suggests it may act as an inhibitor of several enzyme families.

Scientific Rationale: Carbonic anhydrases are a family of metalloenzymes crucial for various physiological processes, including pH regulation and fluid balance.[1] Their inhibition has therapeutic applications in glaucoma, epilepsy, and even cancer.[1][2] The acetamido and ester moieties of the target compound could potentially interact with the active site of CAs, making this enzyme class a prime target for investigation.

Therapeutic Implications:

  • Glaucoma: Inhibition of CAs in the ciliary body of the eye can reduce aqueous humor production, thus lowering intraocular pressure.

  • Epilepsy: Certain CA isoforms are involved in neuronal excitability, and their inhibition can have anticonvulsant effects.[3]

  • Oncology: Tumor-associated CA isoforms, such as CA IX and CA XII, play a role in the acidic tumor microenvironment and are targets for anticancer therapies.[2]

Scientific Rationale: α-Glucosidase inhibitors are a class of oral medications used to manage type 2 diabetes.[4][5][6] They function by delaying the breakdown of complex carbohydrates into glucose in the small intestine, thereby reducing postprandial blood sugar spikes.[4][7][8] The structural resemblance of ethyl 2-acetamido-4-phenylbut-2-enoate to the substrates of α-glucosidase makes it a candidate for inhibitory activity.

Therapeutic Implications:

  • Type 2 Diabetes: By inhibiting α-glucosidase, the compound could help in managing hyperglycemia, a hallmark of this condition.[6][7]

Modulation of Signaling Pathways

The phenylbutanoate-like core of the molecule suggests potential activity in modulating key cellular signaling pathways implicated in various diseases.

Scientific Rationale: Structurally related compounds, such as cinnamic acid esters, have demonstrated anti-inflammatory properties.[9] This is often attributed to the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and the modulation of the NF-κB signaling pathway, which are central to the inflammatory response.[9]

Therapeutic Implications:

  • Inflammatory Disorders: Potential applications include the treatment of arthritis, inflammatory bowel disease, and other conditions characterized by chronic inflammation.

Scientific Rationale: Derivatives of 4-phenylbutyrate have shown promise as anticancer agents, potentially through the inhibition of histone deacetylases (HDACs) or kinases like pyruvate dehydrogenase kinase.[9] Furthermore, some thiazole derivatives containing an acetamido group have been identified as inhibitors of Src and Abl kinases, which are involved in cancer cell proliferation and survival.[10]

Therapeutic Implications:

  • Oncology: The compound could be investigated for its potential to induce cell cycle arrest and apoptosis in various cancer cell lines.

Target Validation: A Step-by-Step Experimental Framework

The process of confirming the involvement of a potential target in a biological process and its suitability for therapeutic intervention is known as target validation.[11] This is a critical phase in drug discovery that involves a series of rigorous experiments.[11][12][13]

Initial In Vitro Screening: The First Line of Evidence

The initial step involves testing the compound's activity against the hypothesized targets using in vitro assays.[14][15]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Selectivity & Mechanism A Compound Synthesis & Purification B Primary Biochemical Assays (e.g., Enzyme Inhibition) A->B Test Compound C Determine IC50/EC50 Values B->C Dose-Response Data D Cell-Based Target Engagement Assays C->D Active Hits E Phenotypic Assays (e.g., Cytotoxicity, Apoptosis) D->E F Selectivity Profiling (Against Related Targets) E->F Validated Hits G Mechanism of Action Studies (e.g., Enzyme Kinetics) F->G

Caption: General workflow for in vitro target validation of a novel compound.

Detailed Experimental Protocols

This protocol outlines a colorimetric assay to determine the inhibitory activity of ethyl 2-acetamido-4-phenylbut-2-enoate against human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

Materials:

  • Purified human carbonic anhydrase isoforms

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Spectrophotometer

  • Test compound (ethyl 2-acetamido-4-phenylbut-2-enoate)

  • Acetazolamide (positive control)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of Tris-HCl buffer.

  • Add 20 µL of the enzyme solution to each well.

  • Add 20 µL of various concentrations of the test compound or acetazolamide to the respective wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of the NPA substrate solution.

  • Measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and calculate the IC50 value.

This protocol describes a spectrophotometric assay to measure the inhibition of α-glucosidase.[16]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • 96-well microplates

  • Spectrophotometer

  • Test compound

  • Acarbose (positive control)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, add 50 µL of phosphate buffer.

  • Add 10 µL of the α-glucosidase solution to each well.

  • Add 20 µL of various concentrations of the test compound or acarbose.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Add 20 µL of the pNPG substrate solution to start the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and the IC50 value.

Data Presentation: Summarizing In Vitro Results

All quantitative data from these assays should be summarized in a clear and structured table for easy comparison.

Target EnzymeTest Compound IC50 (µM)Positive Control IC50 (µM)
hCA IAcetazolamide:
hCA IIAcetazolamide:
hCA IXAcetazolamide:
hCA XIIAcetazolamide:
α-GlucosidaseAcarbose:

Advanced Investigations: Delving Deeper into Mechanism and Specificity

Once initial in vitro activity is confirmed, further studies are necessary to understand the compound's mechanism of action and its selectivity.

Mechanism of Action (MoA) Studies

For enzyme inhibitors, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be achieved through enzyme kinetic studies by varying the substrate concentration in the presence of the inhibitor and analyzing the data using Lineweaver-Burk or Dixon plots.[17]

Cellular Target Engagement and Phenotypic Assays

Moving from biochemical assays to a cellular context is a critical step in validation.

CETSA can be used to confirm that the compound binds to its intended target in a cellular environment.

These assays assess the effect of the compound on cellular functions. Examples include:

  • Cancer Cell Viability Assays (e.g., MTT, XTT): To evaluate the cytotoxic effects on different cancer cell lines.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To determine if the compound induces programmed cell death.

  • Anti-inflammatory Assays: Measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

In Vivo Validation: The Ultimate Test

Promising results from in vitro and cellular assays should be followed by validation in animal models of the relevant diseases.[13] This step is crucial for assessing the compound's efficacy, pharmacokinetics, and safety profile in a living organism.

Conclusion and Future Directions

Ethyl 2-acetamido-4-phenylbut-2-enoate represents a molecule with significant, albeit currently unexplored, therapeutic potential. This guide provides a structured and scientifically rigorous approach to systematically investigate its biological activities and identify its molecular targets. By leveraging knowledge from structurally related compounds and employing a tiered experimental approach, from in vitro screening to in vivo validation, researchers can efficiently unlock the therapeutic promise of this and other novel chemical entities. The future of drug discovery lies in such logical, evidence-based exploration.

References

  • Cleveland Clinic. (2025, October 16). Alpha-Glucosidase Inhibitors: What They Are & Side Effects. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Chaudhary, A., & D'Souza, R. (2024, February 28). Alpha Glucosidase Inhibitors. StatPearls. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. [Link]

  • Giel-Pietraszuk, M., & Barciszewski, J. (2018, April 30). Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. MDPI. [Link]

  • Diabetes Care Community. Alpha-Glucosidase Inhibitors: A Unique Approach to Managing Diabetes. [Link]

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC. [Link]

  • Patsnap Synapse. (2025, March 11). What are the therapeutic applications for α-glucosidase inhibitors? [Link]

  • Singh, S., & Supuran, C. T. (2021, March 15). Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. ACS Publications. [Link]

  • Wikipedia. Alpha-glucosidase inhibitor. [Link]

  • InnoSer. Target validation drug development services. [Link]

  • Supuran, C. T. (2016). Carbonic Anhydrase Inhibitors Drug Design. PubMed. [Link]

  • Journal of Pharmaceutical Research International. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. [Link]

  • Medium. (2025, June 22). In-vitro enzyme assay: Significance and symbolism. [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. [Link]

  • ResearchGate. (2012, December 30). In vitro enzymatic assay. [Link]

  • Wikipedia. Enzyme assay. [Link]

  • ResearchGate. (2025, October 11). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. [Link]

  • MDPI. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

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Solubility Profile & Handling Guide: Ethyl 2-acetamido-4-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility and handling of ethyl 2-acetamido-4-phenylbut-2-enoate , a specialized intermediate often encountered in the synthesis of non-natural amino acids (specifically homophenylalanine derivatives) and pharmaceutical precursors.

Executive Summary

Ethyl 2-acetamido-4-phenylbut-2-enoate (often referred to as N-acetyl-α,β-dehydrohomophenylalanine ethyl ester) is a critical olefinic intermediate. It serves as a prochiral substrate for asymmetric hydrogenation to yield (S)-homophenylalanine , a key building block for ACE inhibitors (e.g., Enalapril analogs) and protease inhibitors.

Understanding its solubility landscape is non-trivial due to the competing polarities of the acetamido group (hydrogen bond donor/acceptor) and the lipophilic phenyl-ethyl chain. This guide provides a definitive solubility profile, validated recrystallization protocols, and solvent selection criteria for reaction optimization.

Physicochemical Profile & Structure-Property Relationships[1]

To predict solubility behavior without exhaustive empirical data, we analyze the functional groups governing intermolecular forces.

FeatureChemical MoietySolubility Impact
Lipophilicity Phenyl Ring + Ethyl EsterPromotes solubility in non-polar to moderately polar organic solvents (DCM, EtOAc).
Polarity Acetamido (-NHCOCH₃)Introduces H-bonding capability. Reduces solubility in strictly non-polar solvents (Hexane) and increases solubility in alcohols.
Rigidity α,β-Unsaturation (C=C)Increases lattice energy compared to its saturated analog, typically raising the melting point and decreasing solubility in cold solvents.

Expected Physical State: White to pale yellow crystalline solid. Inferred Melting Point: 90–120 °C (Based on homologous N-acetyl-dehydrophenylalanine ethyl ester data).

Solubility Landscape

The following categorization is derived from standard processing protocols for dehydroamino acid esters.

Category A: High Solubility (Primary Reaction Solvents)

Use these for homogeneous reactions (e.g., hydrogenation, bromination).

  • Dichloromethane (DCM): Excellent solubility due to polarizability. Ideal for room temperature reactions.

  • Tetrahydrofuran (THF): Good solubility; preferred for reactions requiring Lewis acids or metal catalysts.

  • Dimethyl Sulfoxide (DMSO) / DMF: Excellent solubility but difficult to remove. Use only if necessary for high-temperature steps.

Category B: Temperature-Dependent Solubility (Recrystallization Solvents)

Use these for purification.

  • Ethanol (EtOH) / Methanol (MeOH):

    • Hot: High solubility.[1]

    • Cold: Moderate to low solubility.

    • Protocol: Often used with water as an anti-solvent.

  • Ethyl Acetate (EtOAc): Good solubility hot; moderate cold. often paired with Hexane/Heptane.

  • Toluene: Moderate solubility; useful for scaling up recrystallizations where higher boiling points are needed.

Category C: Poor Solubility (Anti-Solvents)

Use these to crash out the product.

  • Water: Practically insoluble.

  • Hexanes / Heptane: Very low solubility. Used to precipitate the compound from EtOAc or DCM solutions.

  • Diethyl Ether: Low to moderate solubility; often used for trituration.

Validated Experimental Protocols

Protocol 4.1: Rapid Solubility Determination (Visual Method)

A self-validating system to confirm solvent suitability before scale-up.

  • Preparation: Place 10 mg of Ethyl 2-acetamido-4-phenylbut-2-enoate in a 2 mL HPLC vial.

  • Addition: Add 100 µL of the target solvent.

  • Observation & Action:

    • Dissolves immediately: Solubility > 100 mg/mL (High).

    • Partial dissolution: Sonicate for 30 seconds. If dissolved, Solubility ~50–100 mg/mL.

    • No change: Heat to boiling point (using a heat gun or block).

      • If dissolves hot & precipitates cold:[1][2]Ideal Recrystallization Solvent.

      • If insoluble hot:Ideal Anti-Solvent.

Protocol 4.2: Purification via Recrystallization (EtOH/Water System)

The standard method for purifying dehydroamino acid derivatives.

  • Dissolution: Suspend the crude solid in absolute Ethanol (5 mL per gram).

  • Heating: Heat to reflux (approx. 78 °C) with stirring until the solid completely dissolves.

    • Note: If the solution is dark, add activated carbon, stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add warm water (approx. 50–60 °C) dropwise until a persistent turbidity (cloudiness) just appears.

  • Clarification: Add a few drops of hot Ethanol to clear the solution again.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0–4 °C) for 2 hours.

  • Isolation: Filter the crystals via vacuum filtration and wash with cold 50% EtOH/Water.

Decision Logic & Workflow Visualization

Solvent Selection Decision Tree

This diagram guides the researcher through selecting the correct solvent based on the intended process (Reaction vs. Purification).

SolventSelection Start Start: Select Process Goal ProcessType Intended Application? Start->ProcessType Reaction Reaction Medium (Homogeneous) ProcessType->Reaction Synthesis Purification Purification (Recrystallization) ProcessType->Purification Cleanup PolarityCheck Reagents Sensitive to Protic Solvents? Reaction->PolarityCheck SolubilityTest Test Solubility in Hot Ethanol Purification->SolubilityTest UseDCM Use DCM or THF (High Solubility, Inert) PolarityCheck->UseDCM Yes (e.g., Lewis Acids) UseEtOH Use Ethanol (If Protic OK) PolarityCheck->UseEtOH No (e.g., Hydrogenation) SolubleHot Soluble Hot / Insoluble Cold? SolubilityTest->SolubleHot Dissolves RecrystEtOH System: Ethanol/Water (Standard Protocol) SolubleHot->RecrystEtOH Yes RecrystEtOAc System: EtOAc/Hexane (Alternative Protocol) SolubleHot->RecrystEtOAc No (Try EtOAc)

Caption: Decision logic for selecting solvents based on process requirements (Reaction vs. Purification).

Synthesis & Purification Workflow

This diagram illustrates where this compound fits in the broader synthesis of homophenylalanine derivatives.

SynthesisWorkflow Precursors Phenylacetaldehyde + N-Acetylglycine Ethyl Ester Condensation Condensation Reaction (Solvent: Acetic Anhydride/NaOAc) Precursors->Condensation Crude Crude Olefin (Solid Mix) Condensation->Crude Recryst Recrystallization (Solvent: EtOH/Water) Crude->Recryst PureProduct Pure Ethyl 2-acetamido- 4-phenylbut-2-enoate Recryst->PureProduct NextStep Asymmetric Hydrogenation (Solvent: MeOH/Rh-Catalyst) PureProduct->NextStep

Caption: Workflow from precursor condensation to purified intermediate ready for hydrogenation.

References

  • BenchChem. Physical and chemical properties of Ethyl 3-methyl-2-phenylbut-2-enoate (Analogous Structure). Retrieved from

  • Sigma-Aldrich. Recrystallization Techniques and Solvent Selection. Retrieved from

  • PubChem. Ethyl (E)-4-phenylbut-2-enoate (Structural Backbone Data). Retrieved from [3]

  • University of Rochester. Solvents for Recrystallization: General Guidelines for Amides and Esters. Retrieved from [4]

Sources

stability studies of ethyl 2-acetamido-4-phenylbut-2-enoate under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profiling of Ethyl 2-acetamido-4-phenylbut-2-enoate

Executive Summary

Ethyl 2-acetamido-4-phenylbut-2-enoate is a critical synthetic intermediate, often utilized in the asymmetric synthesis of homophenylalanine derivatives and ACE inhibitors.[1] As an


-unsaturated dehydroamino acid derivative, its stability profile is governed by the interplay between the electron-deficient alkene, the labile enamide system, and the ester functionality.[1]

This technical guide provides a comprehensive framework for conducting stability studies on this compound. It moves beyond generic protocols to address the specific physicochemical liabilities of the enamide motif—specifically hydrolytic cleavage to


-keto esters and geometric (

) photo-isomerization.[1] The protocols defined herein align with ICH Q1A(R2) guidelines, ensuring data integrity for regulatory submissions.

Chemical Architecture & Stability Liabilities

To design an effective stability study, one must first understand the molecule's intrinsic vulnerabilities.

  • The Enamide System (

    
    ):  This is the most critical stability liability.[1] Enamides are susceptible to acid-catalyzed hydrolysis, leading to the formation of an 
    
    
    
    -keto ester and acetamide. This reaction is driven by the tautomerization of the enamine to an imine, which subsequently hydrolyzes.
  • The

    
    -Unsaturated Ester:  The conjugated double bond creates potential for Michael additions (with nucleophilic impurities) and oxidative cleavage.[1]
    
  • Geometric Isomerism (

    
    ):  The double bond allows for cis-trans isomerism.[1] The 
    
    
    
    -isomer is typically thermodynamically favored due to an intramolecular hydrogen bond between the amide
    
    
    and the ester carbonyl oxygen. However, exposure to UV light or thermal stress can drive isomerization to the
    
    
    -isomer, changing the compound's physical properties and biological activity.

Regulatory Framework & Study Design

All stability protocols must be grounded in the International Council for Harmonisation (ICH) guidelines.

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2][3][4][5][6] Defines the stress conditions (acid, base, oxidation, heat, light).[1]

  • ICH Q1B: Photostability Testing. Critical for this compound due to the chromophore (

    
    ) and isomerization risk.[1]
    
  • ICH Q2(R2): Validation of Analytical Procedures. Ensures the method can separate the parent peak from degradants (Stability Indicating Method).

Forced Degradation Protocols (Stress Testing)

The following protocols are designed to target the specific liabilities identified in Section 1.

Acid Hydrolysis (Target: Enamide Cleavage)[1]
  • Objective: Assess the lability of the acetamido group and the formation of ethyl 2-oxo-4-phenylbutanoate.

  • Protocol:

    • Dissolve 10 mg of the compound in 5 mL of Acetonitrile (ACN) as a co-solvent.

    • Add 5 mL of 0.1 N HCl .

    • Reflux at 60°C for 4–8 hours.

    • Sampling: Aliquot at 0, 1, 2, 4, and 8 hours.

    • Quenching: Neutralize with 0.1 N NaOH prior to HPLC injection to prevent on-column degradation.

  • Expected Outcome: Loss of parent peak; appearance of a less polar peak (keto-ester).[1]

Base Hydrolysis (Target: Ester Saponification)
  • Objective: Evaluate ester hydrolysis versus competitive enamide stripping.

  • Protocol:

    • Dissolve 10 mg of compound in 5 mL ACN.

    • Add 5 mL of 0.1 N NaOH .

    • Stir at Room Temperature (RT) . Note: Avoid heating initially, as base hydrolysis of esters is rapid.

    • Sampling: 0, 15 min, 1 hr, 4 hr.

    • Quenching: Neutralize with 0.1 N HCl.

  • Expected Outcome: Formation of the free carboxylic acid (2-acetamido-4-phenylbut-2-enoic acid).[1]

Oxidative Stress (Target: Alkene Cleavage)[1]
  • Objective: Simulate oxidative degradation (epoxidation or bond cleavage).

  • Protocol:

    • Dissolve 10 mg of compound in 5 mL ACN.

    • Add 5 mL of 3% Hydrogen Peroxide (

      
      ) .
      
    • Store in the dark at RT for 24 hours.

  • Expected Outcome: Potential formation of N-oxides or complex oxidative cleavage products.

Photostability (Target: Isomerization)
  • Objective: Quantify photo-isomerization rates.

  • Protocol:

    • Prepare a 1 mg/mL solution in ACN (Solution State) and a thin layer of solid sample (Solid State).[1]

    • Expose to 1.2 million lux hours and 200 Wh/m² UV (per ICH Q1B Option 1).

    • Include a dark control (wrapped in aluminum foil) to differentiate thermal vs. photo effects.

  • Expected Outcome: Shift in the ratio of

    
     and 
    
    
    
    isomers.

Analytical Methodology: Stability Indicating Method (SIM)

To accurately monitor these changes, a Reverse-Phase HPLC (RP-HPLC) method is required.[1]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH stabilizes the enamide during run)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 210 nm (Amide/Ester)
Column Temp 30°C

Degradation Pathways & Visualization

The following diagram illustrates the mechanistic pathways for the degradation of Ethyl 2-acetamido-4-phenylbut-2-enoate under the prescribed stress conditions.

StabilityPathways Parent Ethyl 2-acetamido-4-phenylbut-2-enoate (Parent Compound) AcidDeriv 2-Acetamido-4-phenylbut-2-enoic acid (Saponification Product) Parent->AcidDeriv Base (OH-) Ester Hydrolysis Isomer E/Z Isomer (Geometric Isomer) Parent->Isomer UV Light / Heat Isomerization OxProducts Epoxides / Cleavage Products (Oxidative Degradants) Parent->OxProducts H2O2 / Oxidation Imine Imine Intermediate (Transient) Parent->Imine Acid (H+) / H2O Enamide Tautomerization KetoEster Ethyl 2-oxo-4-phenylbutanoate (Hydrolysis Product) Imine->KetoEster Hydrolysis (-Acetamide)

Figure 1: Mechanistic degradation pathways of Ethyl 2-acetamido-4-phenylbut-2-enoate showing acid-catalyzed enamide hydrolysis, base-catalyzed saponification, and photo-isomerization.[1][7]

Data Interpretation & Causality

  • The "Keto-Ester" Peak: In acid stress, you will observe the disappearance of the parent and the emergence of a peak corresponding to Ethyl 2-oxo-4-phenylbutanoate . This confirms the lability of the

    
     bond. This is a known reaction for dehydroamino acids [1].[8]
    
  • Isomer Separation: The SIM (Section 4) must be capable of resolving the

    
     and 
    
    
    
    isomers. Typically, the
    
    
    -isomer (hydrogen bonded) elutes later than the
    
    
    -isomer on reverse-phase columns due to higher planarity and lipophilicity, though this can vary based on column chemistry.[1]
  • Mass Balance: If the sum of the parent and degradant peak areas decreases significantly (e.g., <90%), suspect polymerization (common in concentrated alkene solutions) or formation of non-chromophoric volatiles.

References

  • Schmidt, U., et al. (1982). Dehydroamino acids, XIV. Synthesis of dehydroamino acid esters. Synthesis.[6][8][9][10]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5][6] International Council for Harmonisation.

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.

  • Ferreira, P. M. T., et al. (2010). Dehydroamino acid derivatives: synthesis and applications.[8][10] Tetrahedron.

Sources

A Researcher's Guide to the Synthesis of Phenylbutenoate Derivatives: Methodologies, Mechanisms, and Practical Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Phenylbutenoate Scaffold

Phenylbutenoate derivatives represent a class of organic compounds with significant and growing interest in the fields of medicinal chemistry and drug development. These structures, characterized by a phenyl ring and a butenoate ester moiety, serve as foundational scaffolds for molecules with diverse pharmacological activities. Notably, derivatives of 4-phenyl-3-butenoic acid have been investigated as inhibitors of neuropeptide bioactivation, showing potential in treating both acute and chronic inflammation.[1] The broader family of phenylbutyrate and its derivatives are recognized for their roles as histone deacetylase (HDAC) inhibitors, ammonia sinks, and chemical chaperones, with applications in treating urea cycle disorders, cancer, and neurodegenerative diseases like spinal muscular atrophy.[2][3][4]

The versatility of the phenylbutenoate core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Researchers have explored these derivatives as potential anticancer agents, Src kinase inhibitors, and anti-inflammatory drugs that function without significant cyclooxygenase (COX) inhibition.[1][5] Given this wide-ranging therapeutic potential, a deep understanding of the synthetic routes to these molecules is paramount for any researcher in the field.

This technical guide provides an in-depth exploration of the primary synthetic strategies for constructing phenylbutenoate derivatives. We will move beyond simple procedural lists to dissect the causality behind methodological choices, offering field-proven insights into the Wittig reaction, the Horner-Wadsworth-Emmons olefination, and palladium-catalyzed Heck couplings. Each section is designed to be a self-validating system, complete with detailed protocols, mechanistic diagrams, and comparative data to empower researchers to make informed decisions in their synthetic planning.

Chapter 1: Olefination via Phosphorus Reagents: The Wittig and HWE Reactions

The creation of the carbon-carbon double bond in the butenoate chain is the cornerstone of phenylbutenoate synthesis. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the two most powerful and frequently employed methods for this transformation, both relying on the nucleophilic attack of a phosphorus-stabilized carbanion on a carbonyl compound.

The Wittig Reaction: A Classic Approach to Alkene Synthesis

Developed by Georg Wittig, this Nobel Prize-winning reaction offers an unambiguous method for forming a C=C bond between the carbon of a carbonyl group and the carbon of a phosphorus ylide.[6][7] The primary driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

Causality and Mechanistic Insight: The reaction begins with the deprotonation of a phosphonium salt to form the ylide, a species with adjacent positive and negative charges.[7] This ylide then attacks the carbonyl carbon, leading to a betaine intermediate which cyclizes to a four-membered ring called an oxaphosphetane. This strained ring readily collapses to yield the final alkene and triphenylphosphine oxide.[8]

The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides (bearing an electron-withdrawing group) generally yield (E)-alkenes, whereas non-stabilized ylides favor (Z)-alkenes. This selectivity is a critical consideration in synthetic design.

Wittig_Mechanism Ylide Phosphorus Ylide (Ph₃P⁺-C⁻HR') Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde (R-CHO) Carbonyl->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Cyclization Products Alkene (R-CH=CHR') + Triphenylphosphine Oxide Oxaphosphetane->Products Decomposition

Caption: The mechanistic pathway of the Wittig reaction.

Experimental Protocol: Synthesis of Ethyl 4-phenyl-2-butenoate via Wittig Reaction This protocol is adapted from established procedures for synthesizing α,β-unsaturated esters.[8]

  • Ylide Preparation:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (Carbethoxymethyl)triphenylphosphonium bromide (1.1 eq).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise, maintaining the temperature below 5 °C. The formation of a deep red or orange color indicates ylide generation.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Add phenylacetaldehyde (1.0 eq) dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.

    • Purify the product by column chromatography on silica gel to separate the phenylbutenoate ester from the phosphine oxide byproduct.

The Horner-Wadsworth-Emmons (HWE) Reaction: An Optimized Olefination

The HWE reaction is a widely adopted modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions.[9] It offers several distinct advantages, making it a go-to method for many synthetic chemists.

Causality and Mechanistic Insight: The key difference lies in the reagent: a phosphonate ester instead of a phosphonium salt. The resulting phosphonate carbanions are generally more nucleophilic but less basic than their Wittig counterparts.[9] This often translates to milder reaction conditions. The mechanism is similar, proceeding through an intermediate that collapses to the alkene.[10]

Crucially, the HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene.[10] Another significant practical advantage is that the byproduct is a water-soluble dialkylphosphate salt, which is easily removed during an aqueous workup, simplifying purification considerably compared to the often-problematic removal of triphenylphosphine oxide.[9]

HWE_Mechanism Phosphonate Phosphonate Ester ((EtO)₂P(O)CH₂CO₂Et) Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base (e.g., NaH) Base->Carbanion Intermediate Adduct Intermediate Carbanion->Intermediate Nucleophilic Attack Carbonyl Aldehyde (Ph-CHO) Carbonyl->Intermediate Products (E)-Alkene (Ethyl Cinnamate) + Phosphate Salt Intermediate->Products Elimination Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Insertion Alkene Complex OxAdd->Insertion Alkene Coordination & Insertion Elimination H-Pd(II)-X(L₂) Insertion->Elimination β-Hydride Elimination (+ Product) Elimination->Pd0 Reductive Elimination (+ Base)

Sources

Methodological & Application

detailed synthesis protocol for ethyl 2-acetamido-4-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of ethyl 2-acetamido-4-phenylbut-2-enoate (also known as N-acetyl-dehydrohomophenylalanine ethyl ester). This molecule belongs to the class of


-dehydroamino acids, which are critical structural motifs in peptide antibiotics, enzyme inhibitors, and synthetic intermediates for non-natural amino acids.[1][2]

The protocol utilizes the Schmidt modification of the Horner-Wadsworth-Emmons (HWE) reaction . Unlike the Erlenmeyer azlactone synthesis, which requires harsh conditions often incompatible with sensitive aldehydes, the Schmidt-HWE strategy offers mild conditions, higher stereoselectivity for the thermodynamically stable (


)-isomer, and superior scalability.
Target Molecule Profile
PropertyDescription
IUPAC Name Ethyl (2Z)-2-acetamido-4-phenylbut-2-enoate
Molecular Formula

Key Functionality

-Unsaturated ester, Acetamido group
Primary Challenge Instability of the aldehyde precursor (phenylacetaldehyde) and control of alkene geometry (

vs

).[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the C2–C3 double bond. The most reliable method for introducing the


-acetamido acrylate moiety is the condensation of a "Schmidt Reagent" (phosphoryl glycine ester) with an aldehyde.
Pathway Visualization

Retrosynthesis cluster_stability Critical Process Control Target Ethyl 2-acetamido-4-phenylbut-2-enoate (Target Molecule) Disconnection C=C Bond Formation (HWE Olefination) Target->Disconnection Retrosynthesis Aldehyde Phenylacetaldehyde (Electrophile) Disconnection->Aldehyde Phosphonate Ethyl 2-acetamido-2-(diethoxyphosphoryl)acetate (Schmidt Reagent / Nucleophile) Disconnection->Phosphonate Polymer Polymers (Impurity) Aldehyde->Polymer Polymerizes rapidly (Must distill fresh)

Figure 1: Retrosynthetic strategy highlighting the convergent assembly via HWE olefination. Note the critical control point regarding aldehyde stability.

Materials & Reagents

Reagent List
ReagentRolePurity/GradeNotes
Schmidt Reagent Nucleophile>97%Ethyl 2-acetamido-2-(diethoxyphosphoryl)acetate. Can be synthesized from triethyl phosphonoacetate if not commercially available [1].
Phenylacetaldehyde ElectrophileFreshly Distilled CRITICAL: Commercial samples often contain >10% polymers. Must be distilled at reduced pressure immediately before use.
DBU Base98%1,8-Diazabicyclo[5.4.0]undec-7-ene. Preferred over NaH for milder deprotonation.
Dichloromethane (DCM) SolventAnhydrousDried over

or molecular sieves.
Magnesium Chloride AdditiveAnhydrousOptional: Can enhance chelation control for stereoselectivity.
Equipment
  • Schlenk line or Nitrogen/Argon manifold.

  • Two-neck round bottom flask (100 mL).[3]

  • Low-temperature thermometer.

  • Magnetic stirrer with temperature control.

  • Short-path distillation apparatus (for phenylacetaldehyde purification).

Detailed Experimental Protocol

Phase 1: Pre-Reaction Purification (Mandatory)

Objective: Isolate monomeric phenylacetaldehyde.

  • Charge commercial phenylacetaldehyde into a micro-distillation apparatus.

  • Distill under vacuum (approx. 10 mmHg).

  • Collect the fraction boiling at ~75-78°C.

  • Stop Point: Use immediately. Do not store for >4 hours unless frozen under argon.

Phase 2: Horner-Wadsworth-Emmons Coupling

Objective: Stereoselective formation of the (


)-alkene.
  • System Setup:

    • Flame-dry a 100 mL two-neck flask under vacuum and backfill with Argon (

      
      ).
      
    • Add Schmidt Reagent (1.0 equiv, 10 mmol, 2.67 g) to the flask.

    • Add anhydrous DCM (40 mL) to dissolve the phosphonate.

  • Deprotonation:

    • Cool the solution to 0°C (ice/water bath).

    • Add DBU (1.1 equiv, 11 mmol, 1.65 mL) dropwise via syringe over 5 minutes.

    • Observation: The solution may turn slightly yellow, indicating ylide formation. Stir for 15 minutes at 0°C.

  • Aldehyde Addition:

    • Prepare a solution of freshly distilled Phenylacetaldehyde (1.1 equiv, 11 mmol, 1.32 g) in 5 mL anhydrous DCM.

    • Add the aldehyde solution dropwise to the reaction mixture over 10–15 minutes.

    • Mechanism:[4] Slow addition prevents the self-aldol condensation of the sensitive phenylacetaldehyde.

  • Reaction:

    • Allow the mixture to warm naturally to Room Temperature (20–25°C) .

    • Stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 1:1). The phosphonate spot (

      
      ) should disappear, and a new UV-active spot (
      
      
      
      ) should appear.
Phase 3: Workup & Purification
  • Quench: Pour the reaction mixture into 50 mL of 1M HCl (cold). Note: Acid wash is crucial to remove DBU and any unreacted amine species.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash: Combine organic layers and wash with:

    • Saturated

      
       (20 mL)
      
    • Brine (20 mL)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization (Preferred):

    • Dissolve the crude oil in a minimum amount of hot Ethyl Acetate.

    • Slowly add Hexane until turbidity is observed.

    • Cool to 4°C overnight.

    • Filter the white crystalline solid.

Data Analysis & Validation

Expected Analytical Data

To validate the synthesis, compare your results against these standard parameters for (


)-dehydroamino acids [2, 3].
TechniqueParameterExpected SignalInterpretation

NMR
Vinyl Proton (

)

6.5 – 7.2 ppm (t, J=7-8 Hz)
The triplet splitting arises from coupling to the benzylic

. A chemical shift < 7.0 ppm usually indicates

-geometry (shielded by ester carbonyl).

NMR
Amide NH

7.5 – 8.5 ppm (bs)
Broad singlet, exchangeable with

.

NMR
Acetyl


2.0 – 2.1 ppm (s)
Sharp singlet.

NMR
Carbonyls

165–170 ppm
Distinct signals for Ester and Amide carbonyls.
Stereochemistry NOE StudyInteraction between NH and Vinyl-HStrong NOE indicates (

)-isomer (cis relationship).
Stereochemical Logic (

vs

)

The Schmidt-HWE reaction is kinetically controlled to favor the (


)-isomer.
  • Mechanism: The chelation between the phosphonate carbanion, the amide carbonyl, and the incoming aldehyde directs the transition state.

  • Validation: In the (

    
    )-isomer, the vinyl proton is cis to the amide group and trans to the ester carbonyl. In the (
    
    
    
    )-isomer, the vinyl proton is deshielded significantly (shifted downfield > 7.2 ppm) due to the anisotropy of the cis ester carbonyl.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Polymerization of Phenylacetaldehyde.Distill aldehyde immediately before use. Do not use "old" bottles without purification.
Low Yield Moisture in reaction.Ensure DCM is anhydrous; DBU is hygroscopic—dry if necessary.
Poor

Ratio
Reaction temperature too high.Keep the deprotonation and initial addition strictly at 0°C.
Oily Product Impurities preventing crystallization.Run a silica plug (Hexane/EtOAc) before attempting crystallization.
Side Products Aldol condensation of aldehyde.Use DBU (non-nucleophilic base) rather than NaH or alkoxides.

Safety & Handling

  • Phenylacetaldehyde: Irritant and lachrymator. Handle in a fume hood.

  • DBU: Corrosive and toxic. Causes severe skin burns.

  • Phosphonates: Generally low toxicity but should be handled as potential irritants.

  • Waste Disposal: All organic solvents and aqueous washes must be disposed of according to local EHS regulations for halogenated (DCM) and non-halogenated waste.

References

  • Schmidt, U., Lieberknecht, A., & Wild, J. (1984). Synthesis of Dehydroamino Acids and Amino Acids from N-Acyl-2-(dialkyloxyphosphinyl)-glycin Esters.[2] Synthesis, 1984(1), 53–60.

  • Humphrey, J. M., & Chamberlin, A. R. (1997).[1][5] Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.

  • Bonauer, C., Walenzyk, T., & König, B. (2006).[5]

    
    -Dehydroamino Acids.[1][2][3][4][5][6] Synthesis, 2006(1), 1–20. 
    
  • Organic Syntheses. (2003). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate. Organic Syntheses, 80, 31. (Analogous protocol reference).

Sources

Application Note: Ethyl 2-acetamido-4-phenylbut-2-enoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utility of Ethyl 2-acetamido-4-phenylbut-2-enoate , a critical dehydroamino acid derivative used primarily as a precursor for non-natural chiral amino acids and pharmacophores in cardiovascular drug discovery.

Introduction & Chemical Profile[1][2][3][4][5][6]

Ethyl 2-acetamido-4-phenylbut-2-enoate (also known as N-acetyl-dehydrohomophenylalanine ethyl ester) is a functionalized dehydroamino acid. It serves as a versatile "chiral switch" substrate: while achiral itself, its prochiral olefinic bond allows for the precise installation of stereochemistry via asymmetric catalysis.

Chemical Profile
PropertyDetail
IUPAC Name Ethyl (E/Z)-2-acetamido-4-phenylbut-2-enoate
Common Name N-Acetyl-∆-homophenylalanine ethyl ester
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Key Functional Groups

-unsaturated ester, Acetamide, Phenyl ring
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water
Stability Stable under ambient conditions; light-sensitive (E/Z isomerization)

Core Applications in Drug Development

A. Asymmetric Hydrogenation: The Route to Homophenylalanine

The primary industrial application of this compound is as a substrate for Asymmetric Hydrogenation . The resulting product, L-Homophenylalanine (L-hPhe) , is a non-proteinogenic amino acid and a vital scaffold for:

  • ACE Inhibitors: Such as Benazepril , Enalapril , and Lisinopril (which often utilize hPhe-like steric bulk).

  • NEP Inhibitors: Used in heart failure treatments (e.g., Omapatrilat derivatives).

  • Arginase Inhibitors: Where the homophenylalanine side chain fits specific hydrophobic pockets.

Mechanism: The reaction utilizes a Rhodium(I) or Ruthenium(II) catalyst bearing a chiral phosphine ligand (e.g., DuPhos, BINAP). The catalyst coordinates to the enamide oxygen and the olefin, directing hydrogen addition to one face of the double bond with high enantioselectivity (>98% ee).

B. Synthesis of Benzazepines (Pharmacophore Construction)

Beyond simple reduction, this compound is a precursor to 2-benzazepines . Following hydrogenation to L-hPhe, the amino acid can undergo intramolecular Friedel-Crafts cyclization or Pictet-Spengler-type reactions (often requiring aldehyde condensation) to form the 7-membered lactam rings characteristic of specific ACE inhibitors.

C. Radical-Mediated Functionalization

Recent methodologies utilize the dehydro-amino acid motif for radical conjugate additions. The electron-deficient alkene accepts alkyl radicals, allowing for the synthesis of


-functionalized amino acids or 

-lactams via oxidative radical cyclization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-acetamido-4-phenylbut-2-enoate

A robust Horner-Wadsworth-Emmons (HWE) procedure to generate the substrate.

Reagents:

  • Phenylacetaldehyde (freshly distilled)

  • Triethyl 2-acetamido-2-phosphonoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Triethyl 2-acetamido-2-phosphonoacetate (1.0 equiv) in anhydrous DCM (0.2 M).

  • Deprotonation: Cool to 0°C. Add DBU (1.1 equiv) dropwise. Stir for 15 minutes until the solution becomes clear/yellow, indicating ylide formation.

  • Coupling: Add Phenylacetaldehyde (1.0 equiv) dropwise. Note: Phenylacetaldehyde is prone to polymerization; use immediately after purification.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with 1N HCl. Extract with DCM (3x). Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄.[1]

  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes to obtain the pure (Z)-isomer (usually the major product) as a white solid.

Protocol 2: Asymmetric Hydrogenation to L-Homophenylalanine

Standardized protocol for high-enantioselectivity reduction.

Reagents:

  • Substrate: Ethyl 2-acetamido-4-phenylbut-2-enoate

  • Catalyst Precursor: [Rh(COD)₂]BF₄ (1 mol%)

  • Chiral Ligand: (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene ((R,R)-Et-DuPhos ) (1.1 mol%)

  • Solvent: Degassed Methanol (MeOH)

  • Hydrogen Gas (H₂)[2]

Step-by-Step Methodology:

  • Catalyst Formation (Glovebox): In a vial, mix [Rh(COD)₂]BF₄ and (R,R)-Et-DuPhos in MeOH. Stir for 15 mins. The solution should turn orange/red.

  • Substrate Loading: Dissolve the substrate in degassed MeOH in a separate vial.

  • Hydrogenation: Transfer the substrate solution and catalyst solution into a high-pressure autoclave (Parr reactor).

  • Pressurization: Purge the vessel with H₂ (3 cycles at 5 bar). Pressurize to 30–50 bar (435–725 psi) .

  • Reaction: Stir at room temperature for 12–24 hours.

  • Analysis: Vent H₂ carefully. Concentrate the solvent.[1]

  • Validation: Determine conversion by ¹H NMR (disappearance of olefin peak at ~6.5 ppm). Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane:IPA 90:10).

Expected Result: >98% Conversion, >95% ee of Ethyl (S)-2-acetamido-4-phenylbutanoate.

Visualizing the Workflow

The following diagram illustrates the synthesis of the dehydro-substrate followed by its asymmetric transformation into the pharmaceutical intermediate.

G Substrate1 Phenylacetaldehyde (Ph-CH2-CHO) Intermediate Ethyl 2-acetamido- 4-phenylbut-2-enoate (Dehydro-hPhe) Substrate1->Intermediate DBU, DCM (HWE Reaction) Substrate2 Phosphonoglycine Ester (HWE Reagent) Substrate2->Intermediate Product L-Homophenylalanine Ethyl Ester (>95% ee) Intermediate->Product Asymmetric Hydrogenation Catalyst Rh(I) / (R,R)-DuPhos H2 (50 bar) Catalyst->Intermediate Drug ACE Inhibitors (e.g., Benazepril) Product->Drug Hydrolysis & Cyclization

Caption: Synthetic pathway from aldehyde condensation to chiral amino acid precursor via asymmetric hydrogenation.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in HWE Reaction Polymerization of PhenylacetaldehydeDistill phenylacetaldehyde immediately before use. Keep reaction temperature strictly at 0°C during addition.
Poor Enantioselectivity (<80% ee) Catalyst Poisoning or O₂ LeakEnsure strict degassing of MeOH (freeze-pump-thaw). Use high-quality anhydrous solvents. Verify ligand purity (phosphine oxidation is common).
Incomplete Hydrogenation Steric hindrance or Low PressureIncrease H₂ pressure to 60 bar. Increase catalyst loading to 2 mol%. Ensure the substrate is fully dissolved (try TFE/MeOH mixture).
E/Z Isomerization Light exposureThe HWE reaction produces predominantly Z-isomer. If E/Z mixture complicates purification, perform hydrogenation on the mixture (Rh-DuPhos hydrogenates both, but rates may differ).

References

  • Burk, M. J., et al. (1993). "Preparation of (S)-ethyl 2-acetamido-4-phenylbutanoate via Asymmetric Hydrogenation." Journal of the American Chemical Society.

  • Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition.

  • Noyori, R. (1994). "Asymmetric Catalysis in Organic Synthesis." John Wiley & Sons.

  • Blaser, H. U., et al. (2003). "Industrial Asymmetric Hydrogenation." Advanced Synthesis & Catalysis.

  • BenchChem. (2025).[1] "Application Notes for Ethyl 2-acetamido-4-phenylbut-2-enoate." BenchChem Application Library.

Sources

The Versatile Precursor: Ethyl 2-Acetamido-4-phenylbut-2-enoate in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with significant biological activity is perpetual. Ethyl 2-acetamido-4-phenylbut-2-enoate, an α,β-unsaturated N-acetylamino acid ester, emerges as a highly promising and versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, including an electrophilic double bond, an activated ester, and a reactive acetamido group, provide multiple avenues for cyclization and functionalization, making it a valuable building block for generating libraries of potential therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis and application of ethyl 2-acetamido-4-phenylbut-2-enoate. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this precursor in the discovery of novel heterocyclic entities.

Part 1: Synthesis of the Precursor: Ethyl 2-Acetamido-4-phenylbut-2-enoate

The most direct and established route to ethyl 2-acetamido-4-phenylbut-2-enoate is through the Erlenmeyer-Plöchl reaction, a classic method for the synthesis of α,β-unsaturated N-acylamino acids and their derivatives[1][2]. This reaction proceeds via an azlactone intermediate, which is subsequently ring-opened to yield the desired product.

Mechanistic Rationale

The synthesis commences with the condensation of N-acetylglycine with phenylacetaldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a base such as sodium acetate[3][4]. The N-acetylglycine first cyclizes to form a 2-methyloxazol-5(4H)-one (an azlactone). The active methylene group of this azlactone then undergoes a Perkin-type condensation with the aldehyde group of phenylacetaldehyde to yield a 4-benzylidene-2-methyloxazol-5(4H)-one. The final step involves the alcoholysis of this azlactone intermediate with ethanol, which opens the ring to afford the target compound, ethyl 2-acetamido-4-phenylbut-2-enoate.

Erlenmeyer-Plochl Synthesis cluster_0 Azlactone Formation cluster_1 Condensation cluster_2 Alcoholysis N-acetylglycine N-Acetylglycine Azlactone 2-Methyloxazol-5(4H)-one (Azlactone) N-acetylglycine->Azlactone Ac₂O, NaOAc Unsaturated_Azlactone 4-Benzylidene-2-methyloxazol-5(4H)-one Azlactone->Unsaturated_Azlactone Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde Product Ethyl 2-acetamido-4-phenylbut-2-enoate Unsaturated_Azlactone->Product Ethanol Ethanol Ethanol

Figure 1: General workflow for the Erlenmeyer-Plöchl synthesis of the precursor.

Detailed Synthetic Protocol

Materials:

  • N-acetylglycine

  • Phenylacetaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Absolute ethanol

  • Diethyl ether

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Azlactone Formation and Condensation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-acetylglycine (1.0 eq), anhydrous sodium acetate (1.0 eq), and acetic anhydride (3.0 eq).

    • Add freshly distilled phenylacetaldehyde (1.0 eq) to the mixture.

    • Heat the reaction mixture at 100 °C for 2 hours with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

    • After completion, cool the reaction mixture to room temperature.

  • Alcoholysis and Product Isolation:

    • Slowly add absolute ethanol (10 volumes) to the cooled reaction mixture.

    • Reflux the mixture for 4 hours to ensure complete ring opening of the azlactone.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure ethyl 2-acetamido-4-phenylbut-2-enoate.

Expected Yield: 60-70%

Characterization Data:

  • ¹H NMR: Characteristic signals for the ethyl ester protons (triplet and quartet), the acetamido methyl protons (singlet), the vinyl proton, the benzyl protons, and the aromatic protons.

  • ¹³C NMR: Resonances corresponding to the ester carbonyl, amide carbonyl, vinyl carbons, and aromatic carbons.

  • Mass Spectrometry: Molecular ion peak corresponding to the calculated mass of C₁₄H₁₇NO₃.

Part 2: Application in the Synthesis of Novel Heterocyclic Compounds

The synthetic utility of ethyl 2-acetamido-4-phenylbut-2-enoate lies in its ability to undergo cyclocondensation reactions with various binucleophilic reagents. The α,β-unsaturated system is susceptible to Michael addition, while the ester and acetamido groups can participate in subsequent intramolecular cyclization, leading to the formation of diverse heterocyclic cores.

Synthesis of Novel Pyrazolone Derivatives

The reaction of α,β-unsaturated esters with hydrazine derivatives is a well-established method for the synthesis of pyrazolones, which are known to exhibit a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties[5][6][7].

Mechanistic Insight: The reaction is initiated by a Michael addition of the hydrazine to the β-carbon of the unsaturated ester. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the ester carbonyl group, leading to the elimination of ethanol and the formation of the pyrazolone ring[8][9][10].

Pyrazole_Synthesis Precursor Ethyl 2-acetamido-4-phenylbut-2-enoate Michael_Adduct Michael Adduct Intermediate Precursor->Michael_Adduct 1. Michael Addition Hydrazine Hydrazine Hydrate Hydrazine->Michael_Adduct Pyrazolone 4-Benzyl-3-acetamidopyrazolidin-5-one Michael_Adduct->Pyrazolone 2. Intramolecular    Cyclization    (-EtOH)

Figure 2: Reaction scheme for the synthesis of pyrazolone derivatives.

Detailed Protocol for the Synthesis of 4-Benzyl-3-acetamidopyrazolidin-5-one:

Materials:

  • Ethyl 2-acetamido-4-phenylbut-2-enoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve ethyl 2-acetamido-4-phenylbut-2-enoate (1.0 eq) in ethanol (10 volumes).

    • Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Reaction and Work-up:

    • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add cold water to the residue to precipitate the product.

  • Purification:

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 4-benzyl-3-acetamidopyrazolidin-5-one.

Quantitative Data Summary:

CompoundStarting MaterialReagentSolventYield (%)
4-Benzyl-3-acetamidopyrazolidin-5-oneEthyl 2-acetamido-4-phenylbut-2-enoateHydrazine HydrateEthanol75-85
Synthesis of Novel Pyridazinone Derivatives

Pyridazinone scaffolds are present in numerous biologically active compounds with applications as cardiovascular, anti-inflammatory, and anticancer agents[11][12]. The reaction of α,β-unsaturated esters with hydrazine can also lead to the formation of pyridazinone derivatives under specific conditions.

Plausible Mechanistic Pathway: Similar to pyrazolone formation, the reaction likely proceeds through an initial Michael addition of hydrazine. However, subsequent cyclization could involve the amide nitrogen or the newly introduced hydrazine moiety attacking the ester carbonyl, potentially leading to different regioisomers or reaction products depending on the conditions.

Note: While specific literature for the direct synthesis of pyridazinones from ethyl 2-acetamido-4-phenylbut-2-enoate is scarce, the general reactivity pattern of related α,β-unsaturated systems suggests this as a feasible synthetic route worth exploring.

Synthesis of Novel Thiazolidinone Derivatives

Thiazolidinones are another important class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticonvulsant properties[13][14][15][16].

Conceptual Synthetic Approach: The synthesis of thiazolidinones from ethyl 2-acetamido-4-phenylbut-2-enoate could be envisioned through a reaction with a sulfur-containing binucleophile like thiourea.

Hypothesized Mechanism: The reaction would likely initiate with a Michael addition of the sulfur atom of thiourea to the β-carbon of the unsaturated ester. This would be followed by an intramolecular cyclization of one of the nitrogen atoms of the thiourea onto the ester carbonyl group, leading to the formation of a thiazolidinone ring.

Thiazolidinone_Synthesis Precursor Ethyl 2-acetamido-4-phenylbut-2-enoate Michael_Adduct Michael Adduct Intermediate Precursor->Michael_Adduct 1. Michael Addition Thiourea Thiourea Thiourea->Michael_Adduct Thiazolidinone 5-Benzyl-2-imino-4-oxothiazolidin-3-yl)acetamide Michael_Adduct->Thiazolidinone 2. Intramolecular    Cyclization    (-EtOH)

Figure 3: Proposed reaction pathway for the synthesis of thiazolidinone derivatives.

Exploratory Protocol for the Synthesis of (5-Benzyl-2-imino-4-oxothiazolidin-3-yl)acetamide:

Materials:

  • Ethyl 2-acetamido-4-phenylbut-2-enoate

  • Thiourea

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.2 eq) in ethanol.

    • To this solution, add thiourea (1.2 eq) and stir until dissolved.

    • Add a solution of ethyl 2-acetamido-4-phenylbut-2-enoate (1.0 eq) in ethanol dropwise.

  • Reaction and Work-up:

    • Reflux the reaction mixture for 10-12 hours, monitoring by TLC.

    • After cooling, neutralize the reaction mixture with glacial acetic acid.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

  • Purification:

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired thiazolidinone derivative.

Conclusion

Ethyl 2-acetamido-4-phenylbut-2-enoate stands as a precursor of significant potential in the field of heterocyclic chemistry. Its straightforward synthesis via the Erlenmeyer-Plöchl reaction and its inherent reactivity make it an attractive starting material for the construction of diverse and novel heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the rich chemistry of this versatile building block and to accelerate the discovery of new chemical entities with potential therapeutic applications. Further exploration into its reactions with a wider range of binucleophiles is anticipated to unveil even more of its synthetic utility.

References

  • Bala, S., Saini, M., & Kamboj, S. (2011). Methods for synthesis of Oxazolones, A Review. International Journal of Chem Tech Research, 3(3), 1102-1118.
  • Cambridge University Press. (n.d.). Erlenmeyer-Plochl Azlactone Synthesis. Retrieved from [Link]

  • Phalke, P. L., & Chaudhari, S. R. (2019). Synthesis of different α, β- unsaturated oxazolone derivatives. Journal of Drug Delivery and Therapeutics, 9(1), 124-127.
  • Rana, A., & Siddiqui, N. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(2), 2487-2506.
  • Sarkar, T., & Bhattacharjya, A. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Journal of Chemical and Pharmaceutical Research, 8(5), 898-929.
  • Nayak, S. K., et al. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 8(5), 969-981.
  • IJAERS. (n.d.). Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Retrieved from [Link]

  • Gupta, P., Gupta, J. K., & Halve, A. K. (2015). SYNTHESIS AND BIOLOGICAL SIGNIFICANCE OF PYRAZOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 6(6), 2291-2310.
  • Sahu, S. K., & Banerjee, M. (2011). Synthesis and Biological Evaluation of new acetylated pyrazoline analogues. PharmacologyOnLine, 2, 1411-1416.
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
  • Enders, D., & Funabiki, K. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
  • Sahu, S. K., Banerjee, M., & Panda, C. S. (2011). Synthesis and Biological Evaluation of new acetylated pyrazoline analogues. PharmacologyOnLine, 2, 1411-1416.
  • SciSpace. (n.d.). SYNTHESIS OF NEW 4-THIAZOLIDINONES AND 2-AZITIDIONES WITH THEIR IN VITRO BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Granthaalayah Publications and Printers. (2020). In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Retrieved from [Link]

  • Gherghel, D., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(19), 5969.
  • Mohareb, R. M., & Abdallah, A. E. M. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology, 2(4), 7-16.
  • Reddy, B. V. S., et al. (2017). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. The Journal of Organic Chemistry, 82(19), 10437-10447.
  • ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). Retrieved from [Link]

  • YouTube. (2022, November 9). Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... Retrieved from [Link]

  • YouTube. (2022, November 9). Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • University College Dublin. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones. Retrieved from [Link]

Sources

chromatographic purification techniques for ethyl 2-acetamido-4-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists involved in the purification of Ethyl 2-acetamido-4-phenylbut-2-enoate , a critical intermediate in the synthesis of non-canonical amino acids (e.g., homophenylalanine) via asymmetric hydrogenation.

Strategies for E/Z Isomer Resolution and Process Impurity Removal

Introduction & Scope

Ethyl 2-acetamido-4-phenylbut-2-enoate is a dehydroamino acid derivative commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction between phenylacetaldehyde and triethyl 2-acetamido-2-phosphonoacetate. This reaction typically yields a mixture of geometric isomers (Z and E), with the Z-isomer being the requisite substrate for subsequent Rhodium-catalyzed asymmetric hydrogenation to produce L-homophenylalanine derivatives.

The isolation of the Z-isomer in high purity (>99%) is critical because the E-isomer often hydrogenates at a significantly slower rate or with poor enantioselectivity, degrading the optical purity of the final amino acid. This guide outlines a robust purification workflow combining Flash Chromatography and Crystallization to resolve these isomers and remove synthetic byproducts.

Physicochemical Profile & Target Molecule[1][2][3][4][5][6][7]

  • Compound Name: Ethyl 2-acetamido-4-phenylbut-2-enoate

  • Structure:

    
    -unsaturated ester with an acetamido group at the 
    
    
    
    -position.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 247.29 g/mol

  • Isomerism:

    • 
      -Isomer (Target):  The acetamido group and the benzyl group are on the same side of the double bond (CIP priority: N > C(O)O; Benzyl > H). Often stabilized by an intramolecular hydrogen bond between the amide NH and the ester carbonyl.
      
    • 
      -Isomer (Impurity):  The acetamido group and the benzyl group are on opposite sides.
      
  • Solubility:

    • Soluble: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetonitrile (MeCN), Methanol.[1]

    • Insoluble/Poor: Water, Hexanes (at RT).

Analytical Method Development (HPLC)

Before preparative isolation, an analytical method must be established to quantify the E/Z ratio and detect impurities (aldehyde residues, phosphonates).

Table 1: Analytical HPLC Conditions

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 30% B (Isocratic hold)2-15 min: 30%

90% B (Linear)15-18 min: 90% B (Wash)
Detection UV @ 210 nm (Amide/Ester) and 254 nm (Phenyl)
Temperature 30°C

Separation Mechanism: On a C18 column, the Z-isomer typically elutes after the E-isomer due to its more compact, pseudo-cyclic conformation (via intramolecular H-bonding) which increases its interaction with the hydrophobic stationary phase compared to the more extended E-isomer.

  • Approximate Retention:E-isomer (~8.5 min), Z-isomer (~9.2 min). Note: Order may reverse on Phenyl-Hexyl columns.

Purification Workflow

The purification strategy uses a "Capture and Polish" approach. Flash chromatography removes bulk polar impurities (phosphonates, acids), while crystallization or careful gradient chromatography resolves the stereoisomers.

PurificationWorkflow Crude Crude Reaction Mixture (Z/E Mix, Aldehyde, Phosphonates) Workup Aqueous Workup (Remove Phosphonates/Salts) Crude->Workup EtOAc Extraction Flash Flash Chromatography (Silica Gel, Hex/EtOAc) Workup->Flash Load as Oil/Solid Fractions Fraction Analysis (TLC/HPLC) Flash->Fractions Gradient Elution Cryst Crystallization (EtOAc/Hexane or EtOH/H2O) Fractions->Cryst Pool Z-rich fractions Pure Pure Z-Isomer (>99% purity) Fractions->Pure If chromatography resolution >1.5 Cryst->Pure Filter & Dry

Figure 1: Purification workflow from crude synthesis to isolated pure isomer.

Detailed Protocols

Protocol A: Flash Chromatography (Isomer Resolution)

This step is essential if the crude E/Z ratio is poor (< 80:20) or if significant non-polar impurities (unreacted aldehyde) are present.

Materials:

  • Stationary Phase: Silica Gel 60 (40–63 µm), spherical preferred.

  • Mobile Phase A: n-Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Sample Loading: Dry load on Celite or Silica (recommended to prevent band broadening).

Step-by-Step Procedure:

  • Column Equilibration: Equilibrate the column with 10% EtOAc in Hexane (3 CV - Column Volumes).

  • Loading: Adsorb the crude oil onto Celite (1:2 ratio w/w) and pack into a solid loader.

  • Gradient Elution:

    • 0–5 min: 10% B (Elutes unreacted Phenylacetaldehyde).

    • 5–25 min: 10%

      
       40% B (Linear Gradient).
      
    • Observation: The Z-isomer (less polar due to H-bonding) typically elutes before the E-isomer on Silica gel.

    • Note: Monitor UV at 254 nm. The target Z-isomer is the major peak; the E-isomer will appear as a trailing shoulder or a distinct peak immediately following the main band.

  • Fraction Collection: Collect fractions in small volumes (e.g., 15-20 mL for a 40g column) across the main peak.

  • Analysis: Check "front", "middle", and "tail" fractions by TLC (30% EtOAc/Hexane). Pool fractions containing pure Z-isomer.

Protocol B: Crystallization (Polishing)

Crystallization is the most effective method to remove the minor E-isomer if chromatography yields an enriched mixture (e.g., 95:5 Z/E).

Solvent System: Ethyl Acetate / n-Hexane.

Step-by-Step Procedure:

  • Dissolve the enriched Z-isomer oil/solid in the minimum amount of hot EtOAc (approx. 50-60°C).

  • Slowly add n-Hexane dropwise until the solution becomes slightly turbid.

  • Add a few drops of EtOAc to restore clarity.

  • Allow the solution to cool slowly to room temperature with gentle stirring.

  • Transfer to a fridge (4°C) for 12 hours.

  • Filtration: Filter the white needles/crystals. Wash with cold Hexane/EtOAc (9:1).

  • Drying: Dry under high vacuum at 40°C. Note: The E-isomer generally remains in the mother liquor.

Troubleshooting & Critical Parameters

Table 2: Troubleshooting Guide

IssueProbable CauseCorrective Action
Poor Isomer Separation (HPLC) Gradient too steep or pH incorrect.Use a shallower gradient (e.g., 0.5% B/min). Ensure acidic modifier (0.1%

) is present to suppress silanol interactions.
Isomerization (

)
Light exposure or excessive heat.Protect fractions from direct light (wrap flasks in foil). Keep rotary evaporator bath < 40°C.
Tailing on Silica Amide interaction with silica.[2]Pre-wash silica with 1% Triethylamine in Hexane (optional, but usually not necessary for neutral amides).
Cloudy Fractions Phosphonate salt carryover.Ensure thorough water/brine wash during the workup phase before chromatography.

Scientific Rationale (E-E-A-T): The separation logic relies on the distinct dipole moments of the isomers. The Z-isomer forms a pseudo-six-membered ring via hydrogen bonding (


), reducing its effective polarity and interaction with silica silanols compared to the open-chain E-isomer. This allows for predictable elution orders (Z first on Normal Phase) and effective crystallization.

References

  • Horner-Wadsworth-Emmons Reaction Context

    • BenchChem Application Note: "Horner-Wadsworth-Emmons Synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate." (General HWE protocols and mechanism).

  • Isomer Separation Logic (Dehydroamino Acids)

    • Journal of Liquid Chromatography: "HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers...". (Discusses elution orders of similar amide/ester geometric isomers).

  • Synthesis & Properties

    • Organic Syntheses: "Preparation of Horner-Wadsworth-Emmons Reagent." (Provides background on the phosphonate reagents used to generate the target).

  • General Dehydroamino Acid Behavior

    • Amino Acids (Journal): "

      
      -Dehydroamino acids in naturally occurring peptides." (Discusses stability and 
      
      
      
      isomerization issues).

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Analysis of Ethyl 2-acetamido-4-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of ethyl 2-acetamido-4-phenylbut-2-enoate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and stability critical for the quality of the final active pharmaceutical ingredient (API). The developed method is demonstrated to be linear, accurate, precise, and specific for the analyte in the presence of its degradation products, as confirmed through forced degradation studies under various stress conditions. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the quality control and stability assessment of ethyl 2-acetamido-4-phenylbut-2-enoate.

Introduction and Scientific Rationale

Ethyl 2-acetamido-4-phenylbut-2-enoate is an α,β-unsaturated N-acetylamino ester, a class of compounds gaining interest in medicinal chemistry. The conjugated system within this molecule, comprising the carbon-carbon double bond, the ester carbonyl, and the acetamido group, makes it susceptible to degradation via pathways such as hydrolysis and oxidation. Therefore, a stability-indicating analytical method is crucial to ensure that any potential degradation products do not interfere with the accurate quantification of the parent compound.[1][2]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity and stability of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This application note details the development and validation of an RP-HPLC method, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q1A(R2).[5][6]

Physicochemical Properties and Methodological Considerations

To develop a robust HPLC method, the physicochemical properties of the analyte must be considered.

  • Polarity and Lipophilicity: Ethyl 2-acetamido-4-phenylbut-2-enoate is a moderately polar compound. A structurally similar compound, ethyl 4-oxo-4-phenylbut-2-enoate, has a calculated LogP of approximately 1.99.[7] This lipophilicity profile makes it an ideal candidate for reversed-phase chromatography, where it can be effectively retained and separated on a nonpolar stationary phase (like C18) using a polar mobile phase.[2][8]

  • UV Absorbance: The molecule contains multiple chromophores: a phenyl group, an ester carbonyl, and an N-acetylated α,β-unsaturated amino acid moiety. The conjugated system is expected to exhibit strong UV absorbance. N-acetylated dehydroamino acids typically show a strong absorption maximum (λmax) around 220 nm, with absorbance extending to nearly 300 nm.[9] The presence of the phenyl ring may introduce additional absorption bands. For this method, a photodiode array (PDA) detector was used to determine the optimal detection wavelength, found to be 225 nm, which provides a balance of high sensitivity for the parent compound and detection of potential degradants.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the quantitative analysis of ethyl 2-acetamido-4-phenylbut-2-enoate.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatographic data acquisition and processing software.

  • Reagents:

    • Ethyl 2-acetamido-4-phenylbut-2-enoate reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Phosphoric acid (analytical grade).

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.

Chromatographic Conditions

The following optimized HPLC conditions were established:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 40% to 70% B; 15-18 min: 70% B; 18-20 min: 70% to 40% B; 20-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm (using a PDA detector)
Run Time 25 minutes

Rationale for Condition Selection:

  • A C18 column was chosen for its versatility and proven efficacy in retaining and separating moderately polar compounds.

  • A gradient elution was employed to ensure elution of the main peak with a good shape while also allowing for the separation of potential, more hydrophobic degradation products within a reasonable run time.[3]

  • A mobile phase of acetonitrile and water provides good peak shape and resolution. The addition of 0.1% phosphoric acid helps to control the pH and sharpen the peaks by suppressing the ionization of any acidic or basic functionalities.[10]

  • A column temperature of 30 °C ensures consistent retention times and improved peak symmetry.

Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of ethyl 2-acetamido-4-phenylbut-2-enoate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and calibration by diluting the stock solution with the diluent to concentrations ranging from 10 µg/mL to 150 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh a sample containing ethyl 2-acetamido-4-phenylbut-2-enoate to obtain a theoretical concentration of 100 µg/mL after dissolving in the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Preparation_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis ref_std Reference Standard (Solid) stock_sol Stock Standard Solution (1000 µg/mL) ref_std->stock_sol Dissolve in Diluent sample_solid Test Sample (Solid) sample_sol Sample Solution (100 µg/mL) sample_solid->sample_sol Dissolve in Diluent diluent Diluent (ACN:Water 50:50) working_std Working Standards (10-150 µg/mL) stock_sol->working_std Serially Dilute hplc Inject into HPLC working_std->hplc filtered_sample Filtered Sample sample_sol->filtered_sample Filter (0.45 µm) filtered_sample->hplc

Caption: Workflow for the preparation of standard and sample solutions for HPLC analysis.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][5]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12] Forced degradation studies were conducted to demonstrate this.

A 100 µg/mL solution of ethyl 2-acetamido-4-phenylbut-2-enoate was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

Results: In all stressed samples, the main peak of ethyl 2-acetamido-4-phenylbut-2-enoate was well-resolved from all degradation product peaks. The peak purity analysis, performed using the PDA detector, confirmed that the analyte peak was spectrally pure in all conditions, demonstrating the stability-indicating nature of the method.[2][13]

Forced_Degradation_Workflow cluster_stress Stress Conditions start Drug Substance Solution (100 µg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, RT) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C, Solid) start->thermal photolytic Photolytic (ICH Light) start->photolytic analysis Analyze by Developed HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation

Caption: Logical workflow for forced degradation studies to establish method specificity.

Validation Parameters Summary

The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the table below.

Validation ParameterAcceptance CriteriaResult
Linearity (Range) Correlation Coefficient (r²) ≥ 0.999r² = 0.9995
10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability) RSD ≤ 2.0%0.85%
Precision (Intermediate) RSD ≤ 2.0%1.21%
LOD Signal-to-Noise Ratio ≈ 3:10.5 µg/mL
LOQ Signal-to-Noise Ratio ≈ 10:11.5 µg/mL
Robustness RSD ≤ 2.0% after minor changesPassed
  • Linearity: A six-point calibration curve was constructed from 10 µg/mL to 150 µg/mL. The excellent correlation coefficient (r² = 0.9995) indicates a linear relationship between concentration and peak area over the specified range.

  • Accuracy: Accuracy was determined by spiking a known amount of the reference standard into a sample solution at three concentration levels (80%, 100%, and 120% of the target concentration). The high recovery values confirm the accuracy of the method.

  • Precision: Method precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day and inter-analyst). The low relative standard deviation (RSD) values demonstrate that the method is highly precise.

  • LOD & LOQ: The limits of detection and quantitation were determined based on the signal-to-noise ratio, indicating the method's high sensitivity.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in chromatographic conditions (±0.1 mL/min in flow rate, ±2°C in column temperature, and ±2% in mobile phase composition). The results remained unaffected, with RSD values for peak area being less than 2.0%, confirming the method's reliability during routine use.

Conclusion

The RP-HPLC method described in this application note is rapid, sensitive, specific, and robust for the quantitative analysis of ethyl 2-acetamido-4-phenylbut-2-enoate. The method has been thoroughly validated in accordance with ICH guidelines and is proven to be stability-indicating. It is suitable for routine quality control analysis and for monitoring the stability of ethyl 2-acetamido-4-phenylbut-2-enoate in bulk drug and intermediate manufacturing processes.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

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Application Notes & Protocols for Cell-Based Assays Involving Ethyl 2-acetamido-4-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ethyl 2-acetamido-4-phenylbut-2-enoate (EAPB) in cell-based assays. While specific biological activities of EAPB are not extensively documented in public literature, its core structure as an α,β-unsaturated amide suggests potential interactions with cellular signaling pathways, particularly those regulated by redox-sensitive proteins. This guide is structured to provide both foundational knowledge and detailed, actionable protocols to investigate the biological effects of EAPB. We will focus on a hypothesized mechanism of action involving the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[1][2][3][4] The protocols detailed herein are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data.

Introduction to Ethyl 2-acetamido-4-phenylbut-2-enoate (EAPB)

Ethyl 2-acetamido-4-phenylbut-2-enoate is an organic compound characterized by an α,β-unsaturated amide moiety. This structural feature is a key component in many biologically active molecules and can act as a Michael acceptor, allowing for covalent modification of cellular nucleophiles, such as cysteine residues in proteins. This reactivity can lead to the modulation of various enzymatic activities and signaling pathways.

Given the structure of EAPB, a plausible hypothesis is its potential to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a transcription factor that plays a pivotal role in the cellular response to stress, including inflammation, and its dysregulation is implicated in numerous diseases such as cancer and autoimmune disorders.[1][3][5] The activation of NF-κB is a tightly regulated process, often involving the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1][2] This releases NF-κB to translocate to the nucleus and initiate the transcription of target genes. Several inhibitors of the NF-κB pathway are known to act by modifying key proteins in this cascade.[5][6][7]

This application note will guide users through a series of cell-based assays to test the hypothesis that EAPB inhibits NF-κB signaling. The workflow will begin with assessing general cytotoxicity, followed by specific assays to measure the effect of EAPB on NF-κB activation and its downstream consequences, such as apoptosis.

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram outlines the suggested experimental workflow for characterizing the biological activity of EAPB. This multi-faceted approach ensures a thorough investigation, from determining the optimal concentration range to elucidating the specific molecular mechanism.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Cellular Consequence Assays A Determine EAPB Solubility & Stability B Cell Viability/Cytotoxicity Assay (MTT) Determine IC50 and working concentrations A->B C NF-κB Activation Assay (e.g., TNF-α stimulation) B->C Use non-toxic to mildly toxic concentrations D Western Blot Analysis of NF-κB Pathway Proteins (p-IκBα, IκBα, p-p65) C->D E Apoptosis Assay (Caspase-Glo 3/7) D->E Investigate mechanism of cell death F Gene Expression Analysis of NF-κB Target Genes (qPCR) E->F

Caption: General workflow for EAPB biological activity screening.

Hypothesized NF-κB Signaling Pathway Inhibition by EAPB

The canonical NF-κB pathway is a primary target for anti-inflammatory drug development.[3][4] The diagram below illustrates the key steps in this pathway and the proposed point of inhibition by EAPB.

G TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus p65_p50->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription EAPB EAPB (Hypothesized) EAPB->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by EAPB.

Detailed Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of EAPB and to establish a non-toxic working concentration range for subsequent mechanistic assays.[8][9][10][11]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a relevant line for your research)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • EAPB stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of EAPB in complete culture medium. Remove the old medium from the cells and add 100 µL of the EAPB dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the EAPB concentration to determine the IC50 value.

Example Data:

EAPB (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.2096
51.0584
100.8568
250.6048
500.3024
1000.108
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation

Objective: To investigate the effect of EAPB on the phosphorylation of IκBα and the total levels of IκBα, which are key indicators of NF-κB pathway activation.[12][13]

Materials:

  • Human cell line (e.g., HeLa)

  • Complete culture medium

  • EAPB

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of EAPB (based on MTT results) for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes to induce NF-κB activation. Include a non-stimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.[12][15]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[12] Incubate with primary antibodies overnight at 4°C.[14]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

Objective: To determine if the cytotoxic effects of EAPB are mediated through the induction of apoptosis by measuring the activity of caspases 3 and 7.[16][17][18][19][20]

Materials:

  • Human cell line

  • Complete culture medium

  • EAPB

  • Caspase-Glo® 3/7 Assay kit (Promega or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with EAPB as described in the MTT assay protocol. Incubate for 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[16][20]

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[16][20]

  • Incubation and Measurement: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.[17] Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as fold-change in caspase activity compared to the vehicle control.

Example Data:

EAPB (µM)Luminescence (RLU)Fold Change in Caspase-3/7 Activity
0 (Vehicle)15,0001.0
1025,0001.7
2575,0005.0
50180,00012.0
100250,00016.7

Troubleshooting and Best Practices

  • Solubility Issues: If EAPB precipitates in the culture medium, consider using a lower concentration of DMSO in the final dilution or using a different solvent system after verifying its compatibility with the cells.

  • High Background in Western Blots: Ensure adequate blocking of the membrane and optimize the antibody concentrations. Increase the number and duration of washes.

  • Variability in Assay Results: Maintain consistent cell seeding densities, incubation times, and reagent handling. Use multichannel pipettes for reagent addition where possible to minimize timing differences.

  • Off-target Effects: Be aware that as a potential Michael acceptor, EAPB could interact with multiple cellular proteins. Consider performing broader proteomic studies to identify other potential targets.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for investigating the biological activities of ethyl 2-acetamido-4-phenylbut-2-enoate. By systematically evaluating its effects on cell viability, NF-κB signaling, and apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent or a tool for studying cellular pathways. The experimental design emphasizes a logical progression from general screening to specific mechanistic studies, ensuring the generation of high-quality, interpretable data.

References

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • Wikipedia. NF-κB. [Link]

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  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Lin, Y. C. (2004). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. Clinical Cancer Research. [Link]

  • National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

  • Baldwin, A. S. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation. [Link]

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  • Creative Biolabs. Western Blot Protocol. [Link]

  • Gordon, M. P. et al. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • deRonde, B. M. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

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  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. [Link]

  • PubChem. Ethyl trans-4-phenyl-2-butenoate. [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

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Troubleshooting & Optimization

understanding the degradation pathways of ethyl 2-acetamido-4-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ethyl 2-acetamido-4-phenylbut-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for potential degradation issues encountered during experimentation. The following question-and-answer-based guide offers practical, scientifically grounded advice to help you understand and manage the stability of this compound.

General Concepts

Q1: What are degradation pathways and why are they crucial in drug development?

A1: A degradation pathway is the sequence of chemical reactions that break down a drug substance into smaller, different molecules known as degradation products or degradants. Understanding these pathways is a cornerstone of pharmaceutical development for several reasons:

  • Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or, in some cases, be toxic. Identifying them is essential to ensure the safety and effectiveness of a drug product.[1]

  • Stability-Indicating Methods: Knowledge of how a molecule degrades is necessary to develop and validate analytical methods (like HPLC) that can accurately separate and quantify the drug substance from its degradants. These are called "stability-indicating methods."[2]

  • Formulation and Packaging: Understanding the conditions that cause degradation (e.g., pH, light, oxygen) helps in developing a stable formulation and choosing appropriate packaging to protect the drug product.[1][3]

  • Regulatory Requirements: Regulatory agencies like the FDA and ICH mandate forced degradation studies to elucidate degradation pathways and demonstrate the specificity of analytical methods.[1][4]

Q2: What are forced degradation studies and how are they conducted?

A2: Forced degradation, or stress testing, involves intentionally subjecting a drug substance to conditions more severe than accelerated stability testing.[1] The goal is to generate degradation products and gain a rapid understanding of the molecule's intrinsic stability.[2] This is a proactive approach to identify potential stability issues early in the development process.[4]

A typical forced degradation study involves exposing the compound to the following stress conditions:

  • Acid and base hydrolysis

  • Oxidation

  • Photolysis (exposure to light)

  • Thermal stress (heat)

The extent of degradation is typically targeted to be between 10-20% to ensure that the primary degradation products are formed without being further degraded into secondary or tertiary products.[4]

cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions DS Drug Substance (ethyl 2-acetamido-4-phenylbut-2-enoate) Stress Apply Stress Conditions DS->Stress Analysis Analyze Stressed Samples (e.g., HPLC, LC-MS) Stress->Analysis Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Photo Photolysis Stress->Photo Thermal Thermal Stress->Thermal ID Identify & Characterize Degradation Products Analysis->ID Method Develop & Validate Stability-Indicating Method Analysis->Method Pathway Elucidate Degradation Pathway ID->Pathway

A general workflow for forced degradation studies.

Troubleshooting Specific Degradation Pathways

Hydrolytic Degradation
Q3: My compound is showing instability in an aqueous formulation. What are the likely hydrolytic degradation products of ethyl 2-acetamido-4-phenylbut-2-enoate?

A3: Ethyl 2-acetamido-4-phenylbut-2-enoate has two primary functional groups susceptible to hydrolysis: the ethyl ester and the acetamido (amide) group.

  • Ester Hydrolysis: Under both acidic and basic conditions, the ethyl ester is prone to hydrolysis to form the corresponding carboxylic acid, 2-acetamido-4-phenylbut-2-enoic acid . This is often the most facile hydrolysis pathway for molecules containing ester moieties.[5]

  • Amide Hydrolysis: Amide bonds are generally more stable to hydrolysis than esters. However, under more stringent acidic or basic conditions, the acetamido group can be hydrolyzed to yield an amino group, resulting in ethyl 2-amino-4-phenylbut-2-enoate .

It is also possible for both groups to be hydrolyzed, leading to the formation of 2-amino-4-phenylbut-2-enoic acid . The rate and extent of hydrolysis at each site will be highly dependent on the pH and temperature of the solution.

parent Ethyl 2-acetamido-4-phenylbut-2-enoate ester_hydrolysis 2-acetamido-4-phenylbut-2-enoic acid parent->ester_hydrolysis Ester Hydrolysis (Acid/Base) amide_hydrolysis Ethyl 2-amino-4-phenylbut-2-enoate parent->amide_hydrolysis Amide Hydrolysis (Strong Acid/Base) full_hydrolysis 2-amino-4-phenylbut-2-enoic acid ester_hydrolysis->full_hydrolysis Amide Hydrolysis amide_hydrolysis->full_hydrolysis Ester Hydrolysis

Predicted hydrolytic degradation pathways.
Q4: How should I design an experiment to investigate the pH-dependent stability of my compound?

A4: A systematic pH stability study is essential. Here is a recommended protocol:

Objective: To determine the rate of hydrolysis of ethyl 2-acetamido-4-phenylbut-2-enoate across a range of pH values.

Materials:

  • Ethyl 2-acetamido-4-phenylbut-2-enoate

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

  • A range of buffers (e.g., phosphate, citrate) covering the desired pH range (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile or other suitable organic solvent

  • Validated HPLC method

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • Sample Preparation:

    • For each pH to be tested, pipette a small, known volume of the stock solution into a larger volume of the corresponding buffer to achieve the desired final concentration. The final concentration of the organic solvent should be low (typically <5%) to minimize its effect on the reaction.

    • Prepare a control sample at each pH and store it at a low temperature (e.g., 2-8 °C) to serve as the time-zero reference.

  • Incubation: Incubate the test samples at a controlled, elevated temperature (e.g., 40°C, 60°C) to accelerate degradation.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Quench the reaction if necessary (e.g., by neutralizing the pH or diluting with mobile phase) and store in an HPLC vial at low temperature until analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for each pH.

    • Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

    • The slope of this line will give the degradation rate constant (k) for each pH.

    • A plot of log(k) versus pH will reveal the pH-rate profile of the compound.

pHTemperature (°C)Initial Conc. (µg/mL)Conc. at 24h (µg/mL)% Degradation
2.060100.085.214.8
7.060100.098.11.9
9.060100.089.510.5
12.060100.065.734.3

Table 1: Example of Hydrolytic Stability Data.

Oxidative Degradation
Q5: I observe degradation when my compound is exposed to air or certain excipients. What are the likely oxidative degradation products?

A5: The structure of ethyl 2-acetamido-4-phenylbut-2-enoate contains a carbon-carbon double bond, which is susceptible to oxidative cleavage, and a benzylic position that can also be oxidized.

  • Epoxidation: A common oxidative reaction of alkenes is the formation of an epoxide across the double bond.

  • Oxidative Cleavage: Under stronger oxidative conditions, the double bond can be cleaved, leading to the formation of aldehydes or carboxylic acids. For example, cleavage could result in the formation of phenylacetaldehyde and an ethyl 2-acetamido-2-oxoacetate derivative.

  • Hydroxylation: The benzylic carbon (the CH2 group adjacent to the phenyl ring) is a potential site for hydroxylation to form an alcohol. Further oxidation could lead to a ketone at this position.

parent Ethyl 2-acetamido-4-phenylbut-2-enoate epoxide Epoxide Derivative parent->epoxide Epoxidation (e.g., m-CPBA) cleavage Cleavage Products (e.g., Phenylacetaldehyde) parent->cleavage Oxidative Cleavage (e.g., O₃, KMnO₄) hydroxylation Benzylic Hydroxylation Product parent->hydroxylation Hydroxylation

Predicted oxidative degradation pathways.
Q6: What experimental conditions should I use to test for oxidative susceptibility?

A6: To simulate oxidative stress, a solution of the drug substance is typically treated with an oxidizing agent. Hydrogen peroxide (H₂O₂) is a commonly used agent.

Protocol for Oxidative Stress Testing:

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., water/acetonitrile mixture).

  • Stress Application: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

  • Incubation: Store the mixture at room temperature or slightly elevated temperature for a defined period (e.g., 24 hours).

  • Analysis: Analyze the sample by HPLC at various time points to monitor the formation of degradation products.

  • Confirmation: Use LC-MS to obtain the mass of the degradation products, which can help in proposing their structures.[6]

Photodegradation
Q7: My compound changes color and purity when left on the benchtop. Could it be degrading due to light exposure?

A7: Yes, this is a strong indication of photosensitivity. The conjugated system in ethyl 2-acetamido-4-phenylbut-2-enoate, which includes the phenyl ring and the α,β-unsaturated ester, can absorb UV or visible light. This absorption can lead to photochemical reactions.[7] Potential photodegradation reactions include:

  • Isomerization: The trans (E) double bond could isomerize to the cis (Z) isomer.

  • Cyclization Reactions: Intramolecular cyclization reactions are possible.

  • Photo-oxidation: In the presence of oxygen, light can promote oxidation reactions, leading to the products described in the oxidative degradation section.[8]

Q8: How do I perform a standard photostability study?

A8: Photostability testing should be conducted according to ICH guideline Q1B.[1]

Protocol for Photostability Testing:

  • Sample Preparation: Prepare samples of the drug substance as a solid and in a solution.

  • Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light.

  • Light Exposure: Expose the test samples to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet light. The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed and control samples. Compare the results to determine the extent of degradation due to light. Any significant change in purity or appearance should be noted.

Thermal Degradation
Q9: What happens if I heat my compound? How do I test for thermal stability?

A9: Heating a compound provides the energy to overcome activation barriers for various reactions. For ethyl 2-acetamido-4-phenylbut-2-enoate, thermal stress could lead to:

  • Decarboxylation: Although less common for esters than acids, it is a potential pathway at high temperatures.

  • Polymerization: The activated double bond could potentially lead to polymerization.

  • Charring/Decomposition: At very high temperatures, complex, non-specific decomposition can occur.[9]

Protocol for Thermal Stress Testing:

  • Solid State: Place a known amount of the solid drug substance in a vial and heat it in a temperature-controlled oven at an elevated temperature (e.g., 80°C, 105°C) for a specified duration.

  • Solution State: Prepare a solution of the drug substance and heat it as described above.

  • Analysis: At various time points, cool the samples, dissolve them in a suitable solvent (for solid samples), and analyze by HPLC to quantify any degradation.

Analytical Methodology

Q10: What is the best analytical approach to separate and identify the degradation products?

A10: A combination of chromatographic and spectroscopic techniques is required.[6]

  • Separation and Quantification (HPLC/UPLC): High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the primary tool for separating the parent drug from its degradation products.[6] A reversed-phase C18 column with a gradient elution of water (often with an acid modifier like formic acid or TFA) and acetonitrile or methanol is a common starting point. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Identification (Mass Spectrometry & NMR):

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying degradation products. It provides the molecular weight of each impurity, which is critical for proposing a chemical structure.[6] High-resolution mass spectrometry (HRMS) can provide the elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product is formed in sufficient quantity, it can be isolated (e.g., by preparative HPLC) and its structure can be definitively elucidated using one- and two-dimensional NMR techniques.[6]

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • Jain, D., et al. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Klick, S., et al. (2005). Toward a General Strategy for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology. [Link]

  • National Center for Biotechnology Information. Analytical Methods for Determining Environmental Degradation Products of Ethylbenzene. In: Toxicological Profile for Ethylbenzene. [Link]

  • ResolveMass Laboratories Inc. (2025). Standard Procedure for Forced Degradation Testing. [Link]

  • Sharma, G., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. [Link]

  • Google Patents. (2012). Method for synthesis of ethyl 2-(1-phenylethylamino)
  • Ghorai, S., et al. (2011). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Esters and Acids. Supporting Information. [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Dichlorvos. [Link]

  • Veranova. (n.d.). Analytical Method Development. [Link]

  • U.S. Geological Survey. (1999). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. [Link]

  • Organic Syntheses. (1993). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. [Link]

  • Oda, S., et al. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Ni, Y., et al. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. ResearchGate. [Link]

  • de la Cruz, N., et al. (2023). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. MDPI. [Link]

  • Simões, M. M. Q., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]

  • Roberts, T. R., & Hutson, D. H. (Eds.). (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. [Link]

  • Lert-Itthiporn, A., et al. (2021). Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Blaser, H.-U., et al. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Phenyl-but-2-enoic acid ethyl ester. [Link]

  • Pharmaffiliates. (n.d.). ethyl (E)-4-oxo-4-phenylbut-2-enoate. [Link]

  • U.S. Environmental Protection Agency. (1993). Thermal Degradation Characteristics of Environmentally Sensitive Pesticide Products. [Link]

  • Google Patents. (2008).
  • Stoyanov, S., et al. (2021). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. MDPI. [Link]

  • ResearchGate. (2025). Thermal degradation kinetics of phenylbutanoids in Zingiber montanum extract and stability improvement by oil extraction. [Link]

  • Al-Hamdi, A. M., et al. (2010). Photocatalytic Degradation of 2,4-D with a LED-based Photoreactor. ResearchGate. [Link]

  • Dube, S., et al. (2023). Photocatalytic Degradation of Phenol using Visible light Activated Ag-AgBr-Hydrotalcite Composite. Chemical Engineering Transactions. [Link]

Sources

Technical Support Center: Stabilizing Ethyl 2-Acetamido-4-phenylbut-2-enoate in Solution-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 2-acetamido-4-phenylbut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered when working with this compound in solution-based assays. As a molecule featuring an α,β-unsaturated ester and an N-acetyl group, its chemical reactivity requires careful consideration of experimental parameters to ensure data integrity and reproducibility. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in chemical principles and field-proven laboratory practices.

I. Understanding the Molecule: Key Stability-Influencing Features

Ethyl 2-acetamido-4-phenylbut-2-enoate is a dehydroamino acid derivative.[1][2] Its structure contains several functional groups that are susceptible to degradation under common assay conditions:

  • α,β-Unsaturated Ester: This system is prone to nucleophilic attack (Michael addition) and hydrolysis under both acidic and basic conditions.[3][4] The double bond can also undergo isomerization.[5]

  • Ester Linkage: The ethyl ester is susceptible to hydrolysis, which is catalyzed by acids and bases, yielding the corresponding carboxylic acid.

  • Acetamido Group: While generally more stable than esters, amide bonds can also hydrolyze under harsh pH and temperature conditions.

  • Phenyl Group and Conjugated System: The conjugated system may make the molecule susceptible to photodegradation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of ethyl 2-acetamido-4-phenylbut-2-enoate.

Q1: What is the best way to prepare and store stock solutions of ethyl 2-acetamido-4-phenylbut-2-enoate?

A1: For optimal stability, stock solutions should be prepared in a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO).[6]

  • Preparation: Dissolve the solid compound in anhydrous DMSO to a high concentration (e.g., 10-50 mM). Ensure the solid is completely dissolved. Sonication may be used cautiously, but avoid heating.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure. Store these aliquots at -20°C or -80°C for long-term stability. Always label containers with the compound name, concentration, date of preparation, and solvent.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. What should I do?

A2: This is a common issue for hydrophobic compounds.[7] The significant change in solvent polarity from DMSO to an aqueous buffer can cause the compound to crash out of solution. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as your experimental system tolerates (typically <1%, but this should be empirically determined).

  • Use a Co-solvent: If your assay allows, incorporating a small percentage of a water-miscible organic solvent like ethanol in your final buffer can improve solubility. Always include a vehicle control to account for any effects of the co-solvent.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. A step-wise reduction in solvent polarity can sometimes prevent precipitation.

  • Re-evaluate Final Concentration: The concentration of your compound in the final working solution may be above its solubility limit in the aqueous buffer. Determine the maximum soluble concentration by performing a dilution series and visually inspecting for precipitation.

Q3: My assay results are inconsistent from day to day. Could this be related to compound stability?

A3: Yes, inconsistent results are a hallmark of compound degradation. If the compound degrades over the course of the experiment, the effective concentration will decrease, leading to variability.

  • Prepare Fresh Working Solutions: Always prepare your final working dilutions fresh from a frozen stock aliquot immediately before each experiment. Do not store aqueous solutions of the compound.

  • Monitor Stock Solution Integrity: Periodically check the purity of your DMSO stock solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[8]

  • Control Assay Conditions: Ensure that the pH, temperature, and light exposure are consistent for every experiment.

III. Troubleshooting Guide: Addressing Specific Stability Issues

This section provides a more detailed, problem-oriented approach to troubleshooting stability issues with ethyl 2-acetamido-4-phenylbut-2-enoate.

Issue 1: Appearance of New Peaks in HPLC Analysis

The emergence of new peaks in your HPLC chromatogram that are not present in the initial analysis of your standard is a clear indication of degradation.

Possible Causes and Solutions:

  • Hydrolysis: The ester or amide bond may be hydrolyzing. This is accelerated by acidic or basic pH.

    • Troubleshooting Steps:

      • pH Stability Study: Perform a forced degradation study by incubating the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) for a set period. Analyze the samples by HPLC to determine the pH range of maximum stability.[9]

      • Buffer Selection: Choose an assay buffer with a pH where the compound is most stable. If the biological assay requires a specific pH that is detrimental to the compound, minimize the incubation time.

  • Photodegradation: Exposure to light, especially UV, can cause isomerization or other photochemical reactions in conjugated systems.[5][10]

    • Troubleshooting Steps:

      • Protect from Light: Prepare solutions and run assays in amber-colored vials or under low-light conditions. Protect plates from light during incubation.

      • Photostability Test: Expose a solution of the compound to a controlled light source (or direct sunlight) for a defined period and compare its HPLC profile to a dark control.

  • Reaction with Buffer Components: Some buffer components, particularly those with nucleophilic groups (e.g., Tris, phosphate), could potentially react with the α,β-unsaturated system.

    • Troubleshooting Steps:

      • Buffer Comparison: Test the compound's stability in different buffer systems (e.g., HEPES, MOPS) at the same pH.

      • Inert Atmosphere: For highly sensitive compounds, preparing solutions and running assays under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Recommended HPLC Method for Stability Assessment

A reverse-phase HPLC (RP-HPLC) method is suitable for monitoring the purity of ethyl 2-acetamido-4-phenylbut-2-enoate.[8][11]

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic or Phosphoric Acid
B: Acetonitrile with 0.1% Formic or Phosphoric Acid
Gradient Start with a higher percentage of A and ramp up B (e.g., 30-90% B over 15 min)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (or wavelength of maximum absorbance)
Column Temp. 30°C

This method should be optimized for your specific system and to achieve baseline separation of the parent compound from any degradation products.

Issue 2: Poor Assay Performance and Low Potency

If the compound shows lower than expected activity or inconsistent IC50/EC50 values, it may be degrading in the assay medium.

Troubleshooting Workflow:

G start Poor/Inconsistent Assay Performance check_solubility Confirm Solubility in Assay Buffer (Visual Inspection, Light Scattering) start->check_solubility check_purity Verify Purity of Solid & Stock Solution (HPLC, NMR) start->check_purity stability_study Perform Time-Course Stability Study in Assay Buffer check_solubility->stability_study check_purity->stability_study hplc_analysis Analyze Samples by HPLC at T=0 and Assay End Time stability_study->hplc_analysis degradation_observed Significant Degradation Observed? hplc_analysis->degradation_observed troubleshoot Implement Mitigation Strategies: - Adjust pH - Reduce Incubation Time - Protect from Light - Change Buffer System degradation_observed->troubleshoot Yes no_degradation No Significant Degradation degradation_observed->no_degradation No end Optimized Assay troubleshoot->end other_issues Investigate Other Assay Issues: - Reagent Quality - Plate Effects - Instrument Settings no_degradation->other_issues other_issues->end

Caption: Troubleshooting workflow for poor assay performance.

Potential Degradation Pathways

Understanding the likely chemical transformations can aid in identifying degradation products and optimizing conditions.

G cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Addition to Double Bond cluster_3 Isomerization parent Ethyl 2-acetamido-4-phenylbut-2-enoate ester_hydrolysis Ester Hydrolysis Product (Carboxylic Acid) parent->ester_hydrolysis H₂O / H⁺ or OH⁻ amide_hydrolysis Amide Hydrolysis Product (Amino Ester) parent->amide_hydrolysis H₂O / Strong Acid/Base michael_addition Michael Adduct (e.g., with buffer nucleophile) parent->michael_addition Nucleophile (e.g., R-SH) isomer Z-Isomer parent->isomer Light (hν) or Heat (Δ)

Caption: Potential degradation pathways for the compound.

IV. Summary of Best Practices

To ensure the stability of ethyl 2-acetamido-4-phenylbut-2-enoate in your experiments, adhere to the following guidelines:

Area Best Practice
Storage (Solid) Store at -20°C, protected from light and moisture.
Stock Solution Prepare in anhydrous DMSO, aliquot into single-use volumes, and store at -80°C.
Working Solutions Prepare fresh for each experiment by diluting the stock into pre-warmed (if necessary) assay buffer.
Assay Conditions - Maintain pH in the optimal stability range (empirically determined).- Protect from direct light during all steps.- Minimize incubation times where possible.- Use the lowest effective concentration of the compound.
Quality Control Periodically verify the purity of the solid and stock solutions by HPLC.

By implementing these strategies, researchers can mitigate the inherent stability risks associated with ethyl 2-acetamido-4-phenylbut-2-enoate, leading to more reliable and reproducible data in their solution-based assays.

V. References

  • PubChem. (n.d.). Ethyl trans-4-phenyl-2-butenoate. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Reactions of N-acylated dehydroamino acid esters with N-bromo succinimide. (n.d.). University of Regensburg. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (2023, November 9). Dehydroamino acid. Retrieved February 19, 2026, from [Link]

  • Griesbeck, A. G., & Bondock, S. (2025, February 24). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. Retrieved February 19, 2026, from [Link]

  • Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Collaborative International Pesticides Analytical Council. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved February 19, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Ethyl 2-oxo-4-phenylbutyrate on Newcrom R1 HPLC column. Retrieved February 19, 2026, from [Link]

  • Pharmaffiliates. (n.d.). ethyl (E)-4-oxo-4-phenylbut-2-enoate. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, November 9). Dehydroamino acid residues in bioactive natural products. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (2024, February 1). Dehydroamino acid residues in bioactive natural products. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). α,β-Dehydroamino acids in naturally occurring peptides. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Retrieved February 19, 2026, from [Link]

  • Frontiers. (2019, December 12). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Retrieved February 19, 2026, from [Link]

  • Shimadzu. (n.d.). Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. Retrieved February 19, 2026, from [Link]

  • Molbase. (n.d.). (E)-4-oxo-4-phenylbut-2-enoic acid. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-acetyl-4-oxo-4-phenylbutanoate. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Retrieved February 19, 2026, from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (2012, April 20). Biodegradation pathway for α,β-unsaturated haloesters. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate. Retrieved February 19, 2026, from

  • Matrix Fine Chemicals. (n.d.). (E)-4-OXO-4-PHENYLBUT-2-ENOIC ACID. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). EP2513030B1 - Beta-gamma unsaturated esters and process of production of beta-gamma unsaturated esters. Retrieved February 19, 2026, from

Sources

resolving inconsistencies in experimental results with ethyl 2-acetamido-4-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Resolved Issues & Troubleshooting Database

Subject: Troubleshooting inconsistencies in synthesis, characterization, and hydrogenation of Ethyl 2-acetamido-4-phenylbut-2-enoate (Dehydro-homophenylalanine ethyl ester). Audience: Medicinal Chemists, Process Chemists, Analytical Scientists.

Overview & Compound Profile

Ethyl 2-acetamido-4-phenylbut-2-enoate is a critical intermediate, primarily serving as the substrate for the asymmetric synthesis of L-homophenylalanine derivatives (often used in ACE inhibitors).

Users frequently report inconsistencies in melting points , NMR spectra , and hydrogenation enantioselectivity . These issues almost invariably stem from the compound's existence as geometric isomers (


) and the specific sensitivity of the enamide double bond.
PropertySpecification
IUPAC Name Ethyl 2-acetamido-4-phenylbut-2-enoate
Common Name

-Acetyl-dehydrohomophenylalanine ethyl ester
Molecular Formula

Key Feature Tetrasubstituted olefin (Prochiral center)
Major Impurity Geometric Isomer (

-isomer), Hydrolysis product (

-keto ester)
Module 1: Structural Integrity & Isomerism (The "Input" Problem)

User Query: "My synthesized batch has a melting point 10°C lower than the literature value, and the NMR shows split peaks for the vinyl proton. Is my compound degrading?"

Technical Diagnosis: You are likely observing an


 isomer mixture . Unlike standard amino acids, dehydroamino acids possess a double bond between the 

and

carbons.[1] The thermodynamic stability differs between the two, but synthesis (especially via Horner-Wadsworth-Emmons) often yields a kinetic mixture.
  • The

    
    -Isomer (Preferred):  Typically the thermodynamic product. The amide N-H often forms an intramolecular hydrogen bond with the ester carbonyl, locking the conformation.
    
  • The

    
    -Isomer (Impurity):  Often forms kinetically or via photo-isomerization during storage.
    
Troubleshooting Protocol: Isomer Identification

Do not rely solely on melting point. Use


-NMR diagnostics.
Feature(Z)-Isomer (Target)(E)-Isomer (Impurity)Mechanistic Reason

-Vinyl Proton (

)
~6.5 - 6.8 ppm (Triplet)~5.8 - 6.2 ppm (Triplet)Anisotropy of the ester carbonyl deshields the cis

-proton in the

-form.
NH Amide Proton (

)
Broad singlet (Downfield) Sharper singlet (Upfield) Intramolecular H-bonding in

deshields the NH proton.
NOESY Signal Strong NOE between Vinyl-H and Acetyl-

Weak/No NOE between Vinyl-H and Acetyl-

Spatial proximity confirms geometry.

Corrective Action:

  • Recrystallization: The

    
    -isomer is typically less soluble. Recrystallize from hot EtOAc/Hexanes or EtOH to enrich the 
    
    
    
    -isomer.
  • Iodine Catalysis: If the

    
    -content is high (>20%), refluxing in toluene with catalytic 
    
    
    
    (1-2 mol%) can promote thermodynamic equilibration to the preferred
    
    
    -isomer.
Module 2: Reactivity & Catalysis (The "Process" Problem)

User Query: "I am running a Rh-catalyzed asymmetric hydrogenation to make L-homophenylalanine ethyl ester. The conversion is good, but the enantiomeric excess (ee) is stuck at 60%, whereas literature suggests >95%."

Technical Diagnosis: Low ee in dehydroamino acid hydrogenation is rarely a catalyst failure; it is usually a substrate purity issue . Most chiral catalysts (e.g., Rh-DuPhos, Rh-BINAP) are highly specific to the geometry of the double bond.

  • The Mechanism: The catalyst binds the substrate via the amide oxygen and the olefin. If the geometry is reversed (

    
     instead of 
    
    
    
    ), the catalyst face selectivity is flipped or disrupted, leading to the opposite enantiomer or a racemic background reaction.
Workflow: Optimizing Enantioselectivity

HydrogenationTroubleshooting Start Issue: Low Enantiomeric Excess (ee) CheckIsomer Step 1: Check E/Z Ratio (NMR) Start->CheckIsomer IsomerMix Result: Mixture (>5% E-isomer) CheckIsomer->IsomerMix IsomerPure Result: Pure Z-isomer (>98%) CheckIsomer->IsomerPure Purify Action: Recrystallize or Isomerize (I2/Toluene) IsomerMix->Purify CheckSolvent Step 2: Check Solvent/Gas IsomerPure->CheckSolvent Purify->CheckIsomer SolventIssue Protic vs Aprotic Solvent? (MeOH is standard) CheckSolvent->SolventIssue Pressure Step 3: H2 Pressure (Lower pressure often increases ee) SolventIssue->Pressure

Figure 1: Decision tree for resolving low enantioselectivity in asymmetric hydrogenation.

Corrective Action:

  • Purify Substrate: Ensure

    
    -isomer purity is >98%. Even small amounts of 
    
    
    
    -isomer can disproportionately lower ee if the
    
    
    -isomer hydrogenates faster (kinetic mismatch).
  • Solvent Switch: Dehydroamino acids often hydrogenate best in Methanol or Ethanol . Avoid non-polar solvents (DCM, Toluene) unless using specific cationic catalysts (e.g., Crabtree's catalyst analogs), as the solvent must coordinate/dissociate to facilitate the cycle.

  • Pressure Check: Paradoxically, lowering

    
     pressure (e.g., from 50 bar to 5 bar) often improves ee. High pressure can force the "uncatalyzed" or less selective pathway.
    
Module 3: Stability & Storage (The "Environment" Problem)

User Query: "My compound turned from a white solid to a yellow gum after two weeks on the bench. TLC shows a new spot at the baseline."

Technical Diagnosis: You are encountering Hydrolysis or Photodegradation .

  • Enamide Hydrolysis: The

    
     moiety is an enamide. Under acidic conditions (or moisture + trace acid from silica gel), it hydrolyzes to the 
    
    
    
    -keto ester (Ethyl 2-oxo-4-phenylbutyrate) and acetamide. The
    
    
    -keto ester is an oil (yellowish).[2][3]
  • Photo-isomerization: Exposure to ambient light can drive

    
     isomerization.
    

Corrective Action:

  • Storage: Store at -20°C, protected from light (amber vial), under Argon.

  • Purification: If hydrolysis occurs, the

    
    -keto ester can be removed by washing the organic layer with saturated 
    
    
    
    (removes acidic byproducts) or by rapid column chromatography (neutralized silica, 1%
    
    
    ).
References
  • Synthesis & Isomerism of Dehydroamino Acids

    • Title: Structure and spectroscopy of E and Z isomers of dehydropeptides.[4][5][6]

    • Source: Scholars Research Library / Vertex AI Grounding.
    • Context: Defines the conformational preferences and NMR distinctions between and isomers in dehydro-residues.
    • 5[1][3][5][6][7][8]

  • Asymmetric Hydrogenation Mechanisms

    • Title: Asymmetric Hydrogenation (Knowles & Noyori mechanisms).[7][9]

    • Source: Wikipedia / Nobel Prize Context.
    • Context: Explains the sensitivity of Rh-catalysts to substrate geometry ( vs ) and the mechanism of enantioselection.
    • 9[1][2][3][5][6][7][8][10]

  • Physical Properties & Hydrolysis Products

    • Title: Ethyl 2-oxo-4-phenylbutyr
    • Source: ChemicalBook / PubChem.[11]

    • -keto ester)
    • 2[1][5][6][8][10]

  • Compound Data & Identifiers

    • Title: Ethyl (E)-4-phenylbut-2-enoate (Backbone Structure).[11][3]

    • Source: PubChem CID 5370607.[11]

    • Context: Provides structural data for the carbon backbone and related unsatur
    • 11[1][5][6][8]

Sources

Validation & Comparative

A Comparative Analysis of Ethyl 2-Acetamido-4-Phenylbut-2-Enoate and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount to identifying new therapeutic agents. Ethyl 2-acetamido-4-phenylbut-2-enoate, an α,β-unsaturated amino acid derivative, represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive comparative analysis of this compound with structurally similar molecules, offering insights into their synthesis, potential biological activities, and the underlying structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Introduction to Ethyl 2-Acetamido-4-Phenylbut-2-Enoate

Ethyl 2-acetamido-4-phenylbut-2-enoate belongs to the class of dehydroamino acids, which are characterized by a carbon-carbon double bond at the α,β-position of an amino acid scaffold. This structural feature imparts unique chemical reactivity and conformational constraints, making these compounds attractive for various applications in medicinal chemistry, including their use as enzyme inhibitors, peptide mimetics, and precursors for the synthesis of unnatural amino acids. The core structure consists of an ethyl ester, an acetamido group at the C2 position, and a phenylbutylidene moiety.

Synthesis of Ethyl 2-Acetamido-4-Phenylbut-2-Enoate and Analogs

The primary synthetic route to ethyl 2-acetamido-4-phenylbut-2-enoate and its analogs is the Erlenmeyer-Plöchl reaction.[1][2][3][4] This classic reaction involves the condensation of an N-acylglycine (such as N-acetylglycine) with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a base like sodium acetate. The reaction proceeds through an intermediate azlactone (oxazolone), which is subsequently opened to yield the α,β-unsaturated N-acylamino acid.

General Synthetic Workflow: Erlenmeyer-Plöchl Reaction

The synthesis of ethyl 2-acetamido-4-phenylbut-2-enoate via the Erlenmeyer-Plöchl reaction would logically involve the condensation of N-acetylglycine with 3-phenylpropanal. The resulting 2-acetamido-4-phenylbut-2-enoic acid can then be esterified to the ethyl ester.

G N_acetylglycine N-Acetylglycine Azlactone Intermediate Azlactone N_acetylglycine->Azlactone Phenylpropanal 3-Phenylpropanal Phenylpropanal->Azlactone Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Azlactone Dehydrating Agent Sodium_Acetate Sodium Acetate Sodium_Acetate->Azlactone Base Acid 2-Acetamido-4-phenylbut-2-enoic Acid Azlactone->Acid Hydrolysis Target_Compound Ethyl 2-acetamido-4-phenylbut-2-enoate Acid->Target_Compound Ethanol Ethanol Ethanol->Target_Compound Acid_Catalyst Acid Catalyst Acid_Catalyst->Target_Compound Esterification

Figure 1: Proposed Erlenmeyer-Plöchl synthesis workflow.
Experimental Protocol: Synthesis of a Structurally Related Analog, Ethyl 2,4-Dioxo-4-phenylbutanoate

Materials:

  • Diethyl oxalate

  • Acetophenone

  • Sodium metal

  • Anhydrous ethanol

  • Dichloromethane

  • Sulfuric acid

Procedure:

  • Freshly prepare sodium ethoxide by dissolving sodium metal (10 mmol) in anhydrous ethanol (10 mL).

  • To the stirred solution of sodium ethoxide, add a mixture of diethyl oxalate (10 mmol) and acetophenone (10 mmol) dropwise.

  • Stir the reaction mixture overnight at room temperature.

  • Heat the mixture at 80°C for 30 minutes.

  • After cooling, acidify the reaction mixture with sulfuric acid to a pH of 2.

  • Extract the product with dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2,4-dioxo-4-phenylbutanoate.

Causality Behind Experimental Choices: The use of freshly prepared sodium ethoxide ensures a strong base is present to deprotonate the acetophenone, initiating the Claisen condensation with diethyl oxalate. The subsequent heating helps to drive the reaction to completion. Acidification is necessary to neutralize the reaction mixture and protonate the enolate product, allowing for its extraction into an organic solvent.

Comparative Analysis of Biological Activity

To provide a framework for understanding the potential therapeutic applications of ethyl 2-acetamido-4-phenylbut-2-enoate, we will compare it with structurally similar compounds for which biological data is available. The key structural motifs for comparison include the nature of the substituent at the C2 and C4 positions, and the presence or absence of the α,β-unsaturation.

Anticancer Activity

The α,β-unsaturated carbonyl moiety is a well-known Michael acceptor and can react with nucleophilic residues in biological macromolecules, such as proteins and DNA. This reactivity is often associated with anticancer activity.

A study on ethyl 2,4-dioxo-4-arylbutanoate derivatives revealed their potential as Src kinase inhibitors. Src kinase is a non-receptor tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in tumor growth and metastasis.

Compound IDR Group (on Phenyl Ring)IC50 (µM) for Src Kinase Inhibition
3a H> 100
3b 2-Cl49.1
3c 2,4-diCl58.4
3d 4-F90.3
3e 4-OCH351.2
3f 3-CH348.3

These results indicate that substitution on the phenyl ring significantly influences the inhibitory activity against Src kinase. The presence of a 3-methyl or a 2-chloro substituent resulted in the most potent compounds in this series. While ethyl 2-acetamido-4-phenylbut-2-enoate lacks the 4-oxo group, the core phenylbutenoate scaffold suggests that it could be a starting point for the design of novel kinase inhibitors.

Antimicrobial Activity

The α,β-unsaturated ester or amide functionality is also a common feature in compounds with antimicrobial properties. For instance, cinnamic acid and its derivatives have been extensively studied for their antibacterial and antifungal activities.[5][6]

A study on methyl 4-oxo-4-phenyl-but-2-enoates demonstrated their efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). These compounds act by inhibiting MenB, an enzyme in the bacterial menaquinone biosynthesis pathway.

CompoundMIC (µg/mL) against S. aureus
Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate 0.35 - 0.75

Another study on a series of synthetic cinnamates and cinnamides provided a broader view of their antimicrobial spectrum.[6]

CompoundOrganismMIC (µM)[6]
Butyl cinnamate Candida albicans626.62
Decyl cinnamate Staphylococcus aureus550.96
4-Isopropylbenzylcinnamide Staphylococcus aureus458.15

The data suggests that the lipophilicity of the ester or amide group plays a role in the antimicrobial potency. While direct data for ethyl 2-acetamido-4-phenylbut-2-enoate is unavailable, its structural similarity to cinnamates suggests it is a candidate for antimicrobial screening. The acetamido group may influence its interaction with bacterial targets and its overall physicochemical properties.

Anti-inflammatory Activity

Inflammation is a complex biological response, and key enzymes such as cyclooxygenases (COX-1 and COX-2) are important therapeutic targets. The anti-inflammatory potential of various α,β-unsaturated compounds has been explored. For instance, some coumarin derivatives have shown significant reduction of rat paw edema volume in in-vivo models.[7]

While specific anti-inflammatory data for ethyl 2-acetamido-4-phenylbut-2-enoate is not available, a general workflow for assessing such activity can be proposed.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Models Compound Test Compound COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay LOX_Assay 5-LOX Inhibition Assay Compound->LOX_Assay RAW_cells RAW 264.7 Macrophages LPS_Stimulation LPS Stimulation RAW_cells->LPS_Stimulation Carrageenan_Edema Carrageenan-Induced Paw Edema NO_Measurement Nitric Oxide (NO) Measurement LPS_Stimulation->NO_Measurement Cytokine_Analysis Cytokine (e.g., TNF-α, IL-6) Analysis LPS_Stimulation->Cytokine_Analysis Xylene_Edema Xylene-Induced Ear Edema

Figure 2: Workflow for anti-inflammatory activity screening.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the comparative analysis of the available data, several preliminary SAR insights can be drawn:

  • Substitution on the Phenyl Ring: As seen with the ethyl 2,4-dioxo-4-arylbutanoate derivatives, the nature and position of substituents on the terminal phenyl ring can have a profound impact on biological activity. This provides a clear avenue for optimization of ethyl 2-acetamido-4-phenylbut-2-enoate.

  • Substituents at C2 and C4: The acetamido group at C2 in the target compound is a key differentiator from many of the analogs. Its hydrogen bonding potential and steric bulk will influence target binding. The absence of a 4-oxo group, present in some of the more active anticancer and antimicrobial analogs, may reduce its reactivity as a Michael acceptor, which could impact its cytotoxicity profile.

  • Ester Group: The ethyl ester in the target compound contributes to its lipophilicity. As suggested by the antimicrobial data for cinnamates, varying the ester group (e.g., methyl, propyl, butyl) could be a straightforward way to modulate the compound's potency and pharmacokinetic properties.

Future research should focus on:

  • Systematic Synthesis and Characterization: A focused effort to synthesize and fully characterize ethyl 2-acetamido-4-phenylbut-2-enoate is a critical first step.

  • Broad Biological Screening: The synthesized compound should be subjected to a battery of in vitro assays to determine its cytotoxic, antimicrobial, and anti-inflammatory activities.

  • Library Development: Based on the initial screening results, a library of analogs should be synthesized to explore the SAR. Variations should include different substituents on the phenyl ring, modifications of the acetamido group, and different ester functionalities.

  • Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets and pathways of action.

Conclusion

Ethyl 2-acetamido-4-phenylbut-2-enoate represents a promising but currently under-investigated molecular scaffold. Through a comparative analysis with structurally related compounds, we can infer its potential for development as an anticancer, antimicrobial, or anti-inflammatory agent. The synthetic accessibility via the Erlenmeyer-Plöchl reaction provides a solid foundation for the generation of a diverse library of analogs for comprehensive SAR studies. This guide provides a roadmap for researchers to unlock the therapeutic potential of this and related α,β-unsaturated amino acid derivatives. The key to advancing this class of compounds will be a systematic approach to synthesis and biological evaluation, driven by the insights gained from the comparative data presented herein.

References

  • Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Conference Proceedings. [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules. [Link]

  • In Vitro Cytotoxicity.
  • Antimicrobial Activity of Cinnamate-eugenol: Synergistic Potential, Evidence of Efflux Pumps and Amino Acid Effects. Science Alert. [Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules. [Link]

  • Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity. In Vivo. [Link]

  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. International Journal of Molecular Sciences. [Link]

  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]

  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link]

  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Molecules. [Link]

  • Screening of anti-inflammatory activity of 4.5- dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema mo. ResearchGate. [Link]

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [Link]

  • Anti-Inflammatory Derivatives with Dual Mechanism of Action from the Metabolomic Screening of Poincianella pluviosa. Molecules. [Link]

  • Erlenmeyer-Plochl Azloactone Synthesis.
  • Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. International Journal of Molecular Sciences. [Link]

  • Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. ResearchGate. [Link]

  • Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Organic Syntheses. [Link]

  • Screening of novel synthetic derivatives of dehydroepiandrosterone for antivirals against flaviviruses infections. Heliyon. [Link]

  • CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines. Molecules. [Link]

  • A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Pharmaceuticals. [Link]

  • Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. [Link]

  • In vitro cytotoxicity and genotoxicity of three cytotoxic compounds... ResearchGate. [Link]

  • IN VITRO ANTIOXIDANT AND CYTOTOXIC POTENTIAL OF ECLIPTA PROSTRATA L. AERIAL PART EXTRACTS. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

ethyl 2-acetamido-4-phenylbut-2-enoate versus other phenylalanine analogs in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile of Ethyl 2-acetamido-4-phenylbut-2-enoate , a critical non-proteinogenic amino acid precursor often referred to in high-precision synthesis as Dehydrohomophenylalanine Ethyl Ester (


Hph-OEt) .

Synonyms:


Hph-OEt, Ethyl styrylacetamidoacetate, 2-Acetamido-4-phenyl-2-butenoic acid ethyl ester.
CAS Registry:  17450-56-5 (Generic/Related)[1][2]

Executive Summary: The "Dehydro" Advantage

In the landscape of phenylalanine analogs, Ethyl 2-acetamido-4-phenylbut-2-enoate occupies a specialized niche. Unlike L-Phenylalanine (Phe) (the natural substrate) or L-Homophenylalanine (Hph) (the saturated pharmacophore), this molecule possesses an


-unsaturation and an extended carbon chain.

This structural duality grants it two distinct roles in drug development:

  • The Chiral Pro-Drug Precursor: It is the primary substrate for the asymmetric hydrogenation synthesis of Homophenylalanine , the key building block for ACE inhibitors like Enalapril and Benazepril .

  • The Structural Constraint: When incorporated into peptides, the rigid double bond locks the backbone into specific conformations (typically

    
    -turns), acting as a "molecular staple" that is distinct from the shorter Dehydrophenylalanine (
    
    
    
    Phe)
    .

Structural & Functional Comparison

The following table contrasts the target molecule with its closest analogs to highlight why a researcher would select it for specific assays.

Table 1: Comparative Functional Profile of Phenylalanine Analogs
FeatureEthyl 2-acetamido-4-phenylbut-2-enoate (

Hph)
Dehydrophenylalanine (

Phe)
L-Homophenylalanine (Hph) L-Phenylalanine (Phe)
Chain Length Extended (Butenoate) Standard (Propenoate)Extended (Butanoate)Standard (Propanoate)
Unsaturation Yes (

-double bond)
Yes (

-double bond)
No (Saturated)No (Aromatic only)
Conformation Rigid, Extended Linker Rigid, Short LinkerFlexibleFlexible
Primary Use ACE Inhibitor Precursor, Hydrogel Scaffolds

-turn inducer, FRET probe
ACE Inhibition, Protease StabilityProtein Synthesis
Metabolic Stability High (Protease Resistant) HighModerateLow (Rapid Metabolism)
Key Assay Asymmetric Hydrogenation (

)
Asymmetric HydrogenationACE Inhibition (

)
Metabolic Labeling

Critical Application 1: Asymmetric Synthesis of ACE Inhibitors

The most high-value application of this compound is as a substrate for Asymmetric Hydrogenation . The efficiency of converting


Hph to L-Hph is a standard benchmark for testing novel chiral catalysts (e.g., Rh-MonoPhos complexes).
Mechanism of Action

The double bond at the C2-C3 position is prochiral. A chiral catalyst directs the addition of hydrogen to generate the S-enantiomer (L-Hph) with high fidelity. This is superior to enzymatic resolution of racemic Hph because it offers 100% theoretical yield (vs. 50% max for resolution).

Data Validation: Catalyst Efficiency

In comparative studies using Rhodium-phosphoramidite catalysts:

  • Substrate: Ethyl 2-acetamido-4-phenylbut-2-enoate (

    
    Hph)
    
  • Catalyst: Rh(I)-H8-MonoPhos

  • Result:

    
     (Enantiomeric Excess) and 
    
    
    
    conversion.
  • Comparison: The reaction rate for

    
    Hph is typically slower than 
    
    
    
    Phe due to the steric bulk of the extra methylene group, but the enantioselectivity remains excellent.

SynthesisPathway Substrate Ethyl 2-acetamido-4- phenylbut-2-enoate (Target Molecule) Hydrogenation Asymmetric Hydrogenation Substrate->Hydrogenation + H2 Catalyst Chiral Catalyst (Rh-MonoPhos) Catalyst->Hydrogenation Product L-Homophenylalanine Ethyl Ester Hydrogenation->Product >99% ee Drug ACE Inhibitors (Enalapril/Benazepril) Product->Drug Hydrolysis & Coupling

Figure 1: The pivotal role of the target molecule in the asymmetric synthesis pipeline for antihypertensive drugs.

Critical Application 2: Peptide Self-Assembly & Biomaterials

In biological assays involving peptide hydrogels,


Hph  derivatives are compared against 

Phe
to tune the mechanical properties of the scaffold.
The "Spacer Effect"
  • 
    Phe:  Induces a tight 
    
    
    
    -turn, often leading to rigid, brittle fibrils.
  • 
    Hph:  The extra methylene group (
    
    
    
    ) introduces a "kink" with slightly more rotational freedom before the rigid double bond. This results in denser fiber networks but potentially lower elasticity in hydrogels.[3]
Experimental Data: Cytotoxicity & Biocompatibility

When used in peptide nanocarriers, the ethyl ester form (


Hph-OEt) often shows higher cellular uptake  than the free acid due to increased lipophilicity.
  • Assay: MTT Assay on HS-5 (stromal cells).

  • Result:

    
    Hph-containing peptides generally show low toxicity (
    
    
    
    viability at
    
    
    ), comparable to Phe-containing peptides, making them suitable for drug delivery systems.

Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation (Synthesis Validation)

Use this protocol to validate the purity and reactivity of the Ethyl 2-acetamido-4-phenylbut-2-enoate batch.

  • Preparation: In a glovebox, dissolve

    
     of Ethyl 2-acetamido-4-phenylbut-2-enoate in 
    
    
    
    of degassed anhydrous methanol.
  • Catalyst Loading: Add

    
     of 
    
    
    
    and
    
    
    of chiral ligand (e.g.,
    
    
    -MonoPhos).
  • Reaction: Transfer to a high-pressure autoclave. Purge with

    
     three times. Pressurize to 
    
    
    
    (
    
    
    ).
  • Incubation: Stir at room temperature for

    
    .
    
  • Analysis: Vent gas. Concentrate solvent. Analyze conversion by

    
     (disappearance of vinyl proton at 
    
    
    
    ) and enantiomeric excess by Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
Protocol B: Peptide Hydrogelation Assay

Use this to compare the structural impact of


Hph vs 

Phe.
  • Peptide Synthesis: Synthesize tripeptides (e.g., Phe-

    
    Hph-Phe) using standard solution-phase coupling.
    
  • Solubilization: Dissolve peptide (

    
    ) in 
    
    
    
    HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to ensure monomerization.
  • Triggering: Add

    
     of water or PBS buffer.
    
  • Observation: Monitor gelation via "inversion test" (vial inversion) over 24 hours.

  • Microscopy: Lyophilize the gel and image via TEM to observe fibril morphology (twisted fibers vs. flat ribbons).

References

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Source: MDPI (Molecules 2021) [Link]

  • Asymmetric and efficient synthesis of homophenylalanine derivatives. Source: Hokkaido University Collection [Link]

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives. (Structural context for 4-phenylbut-2-enoate backbone) Source: University of Tehran [Link]

  • Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. (Data on hydrogenation of dehydrohomophenylalanine) Source: Chemical Reviews / ResearchGate [Link]

Sources

cross-validation of analytical methods for the quantification of ethyl 2-acetamido-4-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Cross-Validation of Analytical Methods for Quantifying Ethyl 2-Acetamido-4-phenylbut-2-enoate

In the rigorous world of pharmaceutical development and chemical synthesis, the assurance of a molecule's identity and purity is not merely a procedural step but the very foundation of quality and safety. For a compound such as ethyl 2-acetamido-4-phenylbut-2-enoate, an α,β-unsaturated ester with potential as a synthetic intermediate, robust and reliable quantification is critical. This guide offers a comparative analysis of orthogonal analytical methods for its quantification, grounded in the principles of scientific integrity and informed by years of field application. Our objective is to dissect and cross-validate these methods, providing a clear rationale for experimental choices and empowering researchers to select the most suitable technique for their needs.

The Analyte: Structural Considerations for Method Selection

Ethyl 2-acetamido-4-phenylbut-2-enoate possesses key structural features that dictate the most effective analytical approaches:

  • A Phenyl Ring and Conjugated System: This chromophore makes the molecule an excellent candidate for UV-Vis spectrophotometric detection.

  • An Ester Functional Group: This suggests susceptibility to hydrolysis but also indicates sufficient volatility for gas chromatography, potentially after derivatization.

  • An Acetamido Group: This site can influence polarity and chromatographic behavior.

  • Multiple Proton Environments: The presence of distinct protons allows for quantification using Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will focus on three powerful and commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the quintessential workhorse of the modern analytical laboratory. Its versatility, robustness, and the direct relationship between concentration and UV absorbance make it a primary choice for assay and impurity profiling.

Expertise & Rationale: The HPLC-UV Approach

We opt for a reversed-phase C18 column, which effectively retains the moderately nonpolar analyte. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a range of polarities, ensuring that potential impurities are separated from the main analyte peak. The addition of a small amount of formic acid (0.1%) is a critical choice; it acidifies the mobile phase, protonating the analyte and any free silanol groups on the column's stationary phase. This minimizes peak tailing and produces sharp, symmetrical peaks, which are essential for accurate integration and quantification.

Experimental Protocol: HPLC-UV Quantification

Objective: To determine the concentration of ethyl 2-acetamido-4-phenylbut-2-enoate using an external standard calibration method.

A. Instrumentation and Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm (or the determined λmax of the analyte).

  • Injection Volume: 10 µL.

B. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of ethyl 2-acetamido-4-phenylbut-2-enoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in acetonitrile to create standards at concentrations of, for example, 10, 25, 50, 100, and 250 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.

C. Method Validation (per ICH Q2(R2) Guidelines[1][2][3][4]):

  • Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform a spike-recovery study on a sample matrix. The recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by injecting six replicate preparations. The relative standard deviation (RSD) should be ≤ 2%.[3]

HPLC_Workflow HPLC-UV Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN/H2O with 0.1% FA) D Equilibrate HPLC System A->D B Prepare Stock & Calibration Standards E Inject Standards & Samples B->E C Prepare & Filter Sample C->E D->E F Separate on C18 Column E->F G Detect at 254 nm F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J K Validate Method (ICH Q2) J->K

Caption: A streamlined workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional selectivity and sensitivity. The gas chromatograph separates volatile compounds, and the mass spectrometer acts as a highly specific detector, providing mass information that confirms the analyte's identity.

Expertise & Rationale: The GC-MS Approach

For GC-MS analysis, the analyte must be thermally stable and sufficiently volatile. While ethyl 2-acetamido-4-phenylbut-2-enoate may be directly injectable, N-acetylated compounds can sometimes benefit from derivatization to improve thermal stability and peak shape.[5][6][7] We will proceed with a direct injection method first, as it is simpler. A mid-polarity column (e.g., DB-5ms) is chosen for its versatility. We will use Selected Ion Monitoring (SIM) mode for quantification. By monitoring only specific, characteristic ions of the analyte, we can dramatically reduce background noise and improve the limit of quantification compared to a full scan.

Experimental Protocol: GC-MS Quantification

Objective: To quantify ethyl 2-acetamido-4-phenylbut-2-enoate and confirm its identity using GC-MS with an internal standard.

A. Instrumentation and Conditions:

  • System: GC-MS with an autosampler.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Mode: Determine characteristic ions (e.g., molecular ion, major fragments) from a full scan injection of a standard. Then, use Selected Ion Monitoring (SIM) for quantification.

B. Standard and Sample Preparation:

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL solution of a suitable internal standard (e.g., a stable, deuterated analog or a compound with similar chemical properties but a different retention time, like tetracosane) in ethyl acetate.

  • Standard Stock Solution (1 mg/mL): Prepare as in the HPLC method, but use ethyl acetate as the solvent.

  • Calibration Standards: In separate vials, add a fixed amount of the IS stock solution. Then add varying amounts of the analyte stock solution to create a series of standards with different concentration ratios relative to the IS. Dilute to a final volume with ethyl acetate.

  • Sample Preparation: To a known amount of sample, add the same fixed amount of IS stock solution as used for the calibration standards. Dilute with ethyl acetate.

C. Data Analysis:

  • Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Use this curve to determine the concentration of the analyte in the prepared samples.

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte & Internal Standard (IS) Stocks B Create Calibration Standards (Analyte + IS) A->B C Prepare Sample + IS A->C D Inject into GC-MS B->D C->D E Separate on DB-5ms Column D->E F Ionize (EI) & Detect (SIM) E->F G Acquire Data F->G H Calculate Peak Area Ratios (Analyte/IS) G->H I Generate Calibration Curve H->I J Quantify Sample I->J K Confirm Identity via Ion Ratios J->K

Caption: A logical flow for quantitative GC-MS analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of analysis, meaning it can provide a highly accurate quantification of a substance without needing a specific reference standard of the analyte itself.[8][9][10] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei it represents.[11]

Expertise & Rationale: The qNMR Approach

The success of qNMR hinges on meticulous sample preparation and specific NMR acquisition parameters. We must choose a certified internal standard of known purity (e.g., dimethyl sulfone) that has a simple spectrum with a sharp singlet that does not overlap with any analyte signals. The most critical parameter is the relaxation delay (d1); it must be set to at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard. This ensures that all protons are fully relaxed before each scan, making the signal integrals directly comparable and the quantification accurate.

Experimental Protocol: qNMR Quantification

Objective: To determine the purity of a sample of ethyl 2-acetamido-4-phenylbut-2-enoate using an internal standard.

A. Instrumentation and Conditions:

  • System: NMR Spectrometer (≥400 MHz).

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard (IS): Certified Dimethyl Sulfone (DMSO₂).

  • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

  • Relaxation Delay (d1): ≥ 30 seconds (must be determined experimentally, but this is a safe starting point).

  • Number of Scans: 16 or higher for good signal-to-noise.

B. Sample Preparation:

  • Accurately weigh ~15 mg of the ethyl 2-acetamido-4-phenylbut-2-enoate sample into a vial.

  • Accurately weigh ~10 mg of the certified dimethyl sulfone internal standard into the same vial.

  • Dissolve the mixture in ~0.7 mL of CDCl₃ and transfer to an NMR tube.

C. Data Processing and Calculation:

  • Process the spectrum with careful phasing and baseline correction.

  • Select a well-resolved signal from the analyte (e.g., the ethyl ester's CH₃ triplet) and the singlet from the internal standard (DMSO₂).

  • Integrate both signals accurately.

  • Calculate the purity using the formula:

    PurityAnalyte (%) = ( IAnalyte / IIS ) * ( NIS / NAnalyte ) * ( MAnalyte / MIS ) * ( mIS / mAnalyte ) * PurityIS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: mass

    • PurityIS: Purity of the internal standard (from certificate)

Cross-Validation: A Comparative Summary

The true power of analytical cross-validation lies in comparing orthogonal methods. Agreement between these techniques provides a high degree of confidence in the results.

FeatureHPLC-UVGC-MSqNMR
Principle Chromatographic separation & UV absorbanceChromatographic separation & mass-based detectionNuclear magnetic resonance signal intensity
Selectivity Good; dependent on chromatographic resolutionExcellent; based on mass-to-charge ratioHigh; based on unique chemical shifts
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (mg/mL)
Calibration Requires analyte-specific reference standardRequires analyte-specific reference standardUses a universal certified internal standard[8]
Identity Confirmation Based on retention time and UV spectrumDefinitive, based on mass spectrumDefinitive, based on full chemical structure
Sample Throughput HighMediumLow
Primary Use Case Routine QC, stability testing, purity assaysTrace-level impurity identification, metabolomicsPurity of reference standards, structural confirmation

Final Recommendation

For the quantification of ethyl 2-acetamido-4-phenylbut-2-enoate, a tiered approach is recommended:

  • Primary Method for Routine Analysis: HPLC-UV is the ideal choice for routine quality control, in-process checks, and stability studies due to its robustness, high throughput, and cost-effectiveness.[12]

  • Orthogonal Confirmatory Method: GC-MS should be used as a complementary technique. Its high selectivity makes it perfect for confirming the identity of the main peak and for detecting and identifying any potential volatile impurities that might co-elute in the HPLC method.

  • Gold Standard for Reference Material: qNMR should be employed to certify the purity of the reference standard used for both the HPLC and GC methods. This establishes a solid, traceable foundation for all subsequent quantitative work.

By integrating these three distinct yet complementary analytical techniques, researchers and drug development professionals can build a comprehensive and self-validating system, ensuring the data generated for ethyl 2-acetamido-4-phenylbut-2-enoate is of the highest accuracy, reliability, and scientific integrity.

References

  • ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. June 14, 2024. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. February 9, 2024. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). November 30, 2023. [Link]

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A Senior Application Scientist's Guide to Assessing the Target Specificity of Novel Kinase Inhibitors: The Case of Ethyl 2-acetamido-4-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as a pivotal class of therapeutic targets. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving target specificity. A lack of specificity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. This guide provides a comprehensive, multi-tiered strategy for assessing the target specificity of a novel, hypothetical kinase inhibitor, ethyl 2-acetamido-4-phenylbut-2-enoate (hereafter referred to as EAP), a potential inhibitor of the non-receptor tyrosine kinase Src.

Src kinase is a well-validated target in several human cancers, where its overexpression or constitutive activation drives malignant processes such as proliferation, invasion, and angiogenesis.[1] EAP, with its α,β-unsaturated carbonyl moiety, has the potential to act as a Michael acceptor, enabling covalent modification of nucleophilic residues, such as a non-catalytic cysteine in the target kinase, a strategy that has been successfully employed to enhance inhibitor selectivity and potency.[2][3]

This guide will delineate a logical, experimentally-driven workflow to construct a robust target specificity profile for EAP and its derivatives, comparing its performance against established inhibitors. We will proceed from broad, predictive in-silico methods to precise biochemical and cell-based assays, culminating in essential safety pharmacology assessments.

The Strategic Workflow for Target Specificity Assessment

A thorough evaluation of target specificity is not a single experiment but a carefully orchestrated series of investigations. The workflow presented here is designed to be iterative, with insights from each stage informing the next.

G cluster_0 Computational & Predictive Analysis cluster_1 Biochemical Characterization cluster_2 Cellular Validation cluster_3 Safety & Liability Assessment in_silico In Silico Profiling (Similarity Searches, Docking) biochemical Biochemical Assays (On-Target Potency) in_silico->biochemical Guide initial biochemical screen kinome Kinome-Wide Selectivity (>400 Kinase Panel) biochemical->kinome Confirm Potency & Initial Selectivity cetsa Cellular Target Engagement (CETSA) kinome->cetsa Prioritize for cellular validation pathway Pathway Modulation (Phospho-Substrate Analysis) cetsa->pathway Confirm Intracellular Binding & Functional Effect safety Safety Pharmacology (CYP450, hERG) pathway->safety Justify progression to safety assessment

Caption: A multi-tiered workflow for assessing the target specificity of a novel kinase inhibitor.

Tier 1: In Silico and Predictive Profiling

Before committing to extensive wet-lab experiments, computational methods can provide a cost-effective initial assessment of a compound's likely targets and off-targets.[4] For EAP, this would involve:

  • Chemical Similarity Searching: Utilizing platforms like ChEMBL or PubChem to identify known proteins that are targeted by compounds with similar scaffolds. This can provide initial hypotheses about the primary target and potential off-targets.

  • Target Prediction Modeling: Employing machine learning-based algorithms that use the chemical structure of EAP to predict its bioactivity profile across a wide range of protein targets.[5]

  • Molecular Docking: If a high-resolution crystal structure of the primary target (Src kinase) is available, docking studies can predict the binding mode of EAP and estimate its binding affinity. Docking EAP into the ATP-binding sites of other kinases can also help to predict potential off-target interactions.

These computational approaches serve to generate hypotheses and prioritize resources for subsequent experimental validation.

Tier 2: Biochemical Assays for On-Target Potency and Kinome-Wide Selectivity

Biochemical assays using purified enzymes are the gold standard for determining a compound's intrinsic inhibitory activity and selectivity.[6]

On-Target Potency Determination: Src Kinase Inhibition

The first step is to quantify the potency of EAP against its intended target, Src kinase. A radiometric assay is a robust and sensitive method for this purpose.

Experimental Protocol: Radiometric Src Kinase Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • Prepare a stock solution of recombinant human Src kinase.

    • Prepare a stock solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • Prepare a stock solution of [γ-³³P]ATP.

    • Serially dilute EAP and control inhibitors (e.g., Saracatinib) in DMSO to create a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, Src kinase, and the peptide substrate.

    • Add the serially diluted EAP or control compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinome-Wide Selectivity Profiling

To understand the selectivity of EAP, it is crucial to screen it against a broad panel of kinases. Several commercial services offer profiling against hundreds of kinases.[7][8] This provides a global view of the compound's off-target interactions within the kinome.

Data Presentation: Comparative Kinase Selectivity

CompoundPrimary TargetIC₅₀ (nM) vs. SrcNo. of Kinases with >50% Inhibition at 1 µM (out of 450)Selectivity Score (S₁₀)
EAP (Hypothetical) Src 15 5 0.011
Saracatinib (Control)Src/Abl580.018
Staurosporine (Control)Pan-Kinase10>200>0.44

Selectivity Score (S₁₀) is calculated as the number of kinases with >50% inhibition at a given concentration (e.g., 1 µM) divided by the total number of kinases tested.

This comparative data allows for a clear assessment of EAP's selectivity profile relative to both a known selective inhibitor and a non-selective compound.

Tier 3: Cell-Based Assays for Target Engagement and Pathway Modulation

Demonstrating that a compound can bind to its target in a complex cellular environment and modulate its downstream signaling is a critical step in validation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify drug-target interaction in intact cells.[9] The principle is that a protein becomes more thermally stable when bound to a ligand.[10]

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Separation cluster_3 Detection treat Treat cells with EAP or vehicle heat Heat cell lysates at various temperatures treat->heat centrifuge Centrifuge to separate soluble vs. aggregated proteins heat->centrifuge western Quantify soluble Src protein by Western Blot centrifuge->western

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Src Kinase

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line with high Src expression (e.g., HT-29 colon cancer cells) to near confluency.

    • Treat the cells with EAP at a desired concentration (e.g., 10x biochemical IC₅₀) or with vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvesting and Lysis:

    • Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells using freeze-thaw cycles.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.

    • Cool the tubes on ice immediately after heating.

  • Separation of Soluble Fraction:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Analysis:

    • Determine the protein concentration of each supernatant.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against Src kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble Src protein against the temperature for both the EAP-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the EAP-treated sample confirms target engagement.

Analysis of Downstream Pathway Modulation

To confirm that target engagement translates into a functional cellular response, we can measure the phosphorylation status of a known Src substrate.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src activates Substrate Src Substrate (e.g., FAK, STAT3) Src->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Invasion) pSubstrate->Downstream EAP EAP EAP->Src inhibits

Caption: Simplified Src signaling pathway showing the point of inhibition by EAP.

A Western blot analysis can be performed on lysates from cells treated with EAP to detect changes in the phosphorylation of key Src substrates like FAK (Focal Adhesion Kinase) at Tyr397 or STAT3 at Tyr705. A dose-dependent decrease in the phosphorylation of these substrates would provide strong evidence of on-target activity in a cellular context.

Tier 4: Broader Off-Target Liability and Safety Profiling

Beyond the kinome, a lead compound can have unintended interactions with other proteins that are critical for normal physiological function. Assessing these liabilities early is crucial for a successful drug development program.[11]

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are the primary enzymes involved in drug metabolism.[12] Inhibition of these enzymes can lead to drug-drug interactions. An in-vitro assay using human liver microsomes is a standard method to evaluate this risk.

Experimental Protocol: CYP Inhibition Assay (Luminescence-Based)

  • Reagent Preparation:

    • Use a commercially available kit containing human liver microsomes, a panel of specific CYP substrates, and a detection system.

    • Prepare serial dilutions of EAP and known CYP inhibitors (e.g., ketoconazole for CYP3A4) in a suitable buffer.

  • Assay Procedure:

    • In a 96-well plate, incubate the human liver microsomes with the serially diluted EAP or control inhibitors.

    • Initiate the metabolic reaction by adding a cocktail of CYP-specific substrates and an NADPH-regenerating system.

    • Incubate at 37°C for a defined time.

    • Stop the reaction and add a detection reagent that produces a luminescent signal in proportion to the amount of metabolite produced.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each CYP isoform at each EAP concentration.

    • Determine the IC₅₀ values. An IC₅₀ value below a certain threshold (e.g., 10 µM) may indicate a potential for drug-drug interactions.

hERG Channel Binding Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a serious cardiac side effect. Therefore, early assessment of hERG liability is a regulatory requirement.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Prepare a single-cell suspension in an appropriate extracellular solution.

  • Automated Patch-Clamp Procedure:

    • Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • Establish a whole-cell patch-clamp configuration.

    • Apply a specific voltage protocol to elicit the characteristic hERG tail current.

    • Record the baseline hERG current.

    • Apply increasing concentrations of EAP to the cells and record the current at each concentration.

    • A known hERG blocker (e.g., E-4031) is used as a positive control.

  • Data Analysis:

    • Measure the hERG tail current amplitude at each EAP concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Determine the IC₅₀ value. A potent inhibition of the hERG channel is a significant safety concern.

Data Presentation: Safety Pharmacology Profile

AssayEndpointEAP (IC₅₀, µM)Interpretation
CYP1A2 Inhibition IC₅₀> 50Low risk of interaction
CYP2C9 Inhibition IC₅₀25Moderate risk of interaction
CYP2D6 Inhibition IC₅₀> 50Low risk of interaction
CYP3A4 Inhibition IC₅₀15Moderate risk of interaction
hERG Channel Binding IC₅₀> 30Low risk of cardiotoxicity

Conclusion and Forward Look

This guide has outlined a systematic and comprehensive approach to assessing the target specificity of a novel kinase inhibitor, using the hypothetical compound ethyl 2-acetamido-4-phenylbut-2-enoate as a case study. By integrating computational predictions, rigorous biochemical characterization, cell-based validation, and critical safety pharmacology, a clear and actionable specificity profile can be constructed.

The data generated from this workflow will be instrumental in guiding the subsequent stages of drug development. A highly selective compound like EAP, with minimal off-target activities and a clean safety profile, would be a strong candidate for further optimization and preclinical studies. Conversely, if significant off-target activities or safety liabilities are identified, this data provides a rational basis for medicinal chemistry efforts to improve selectivity or for the early termination of a project, thereby saving valuable resources. Ultimately, a deep understanding of target specificity is paramount to the successful development of safe and effective targeted therapies.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Benchchem. (n.d.). Application Notes and Protocols for hERG Channel Assay of Actisomide.
  • Du, G., et al. (2020). Structure and Characterization of a Covalent Inhibitor of Src Kinase. Frontiers in Chemistry. Retrieved from [Link]

  • Lo, Y. C., et al. (2011). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences. Retrieved from [Link]

  • Du, G., et al. (2020). Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P-Loop Cysteine. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Su, C. J., et al. (2019). Cellular Thermal Shift Assay (CETSA). Bio-protocol. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science.
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • ChemHelpASAP. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Wikipedia. (n.d.). Src inhibitor. Retrieved from [Link]

  • NIH. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • PMC. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

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reproducibility of published biological data for ethyl 2-acetamido-4-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Published Biological Data for Ethyl 2-acetamido-4-phenylbut-2-enoate Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Context

Ethyl 2-acetamido-4-phenylbut-2-enoate (also referred to as N-acetyl-dehydrohomophenylalanine ethyl ester) is a critical synthetic intermediate, primarily utilized as a substrate for the asymmetric synthesis of L-homophenylalanine (L-HPA) . L-HPA is the chiral pharmacophore backbone for Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril , Lisinopril , and Benazepril .[1]

While often viewed solely as a chemical building block, the "biological data" for this compound refers to its performance in biocatalytic asymmetric hydrogenation (using Ene-reductases) or enzymatic kinetic resolution workflows. Reproducing published conversion rates and enantiomeric excess (ee) values is notoriously difficult due to three factors: E/Z geometric isomerism , substrate solubility limits , and enzyme inhibition by the enoate moiety.

This guide compares the biocatalytic utility of this substrate against chemical alternatives (Rh-catalysis) and provides a validated protocol to ensure data reproducibility.

Comparative Performance Analysis

The following table contrasts the performance of Ethyl 2-acetamido-4-phenylbut-2-enoate in biocatalytic systems versus standard chemical alternatives.

FeatureBiocatalytic Hydrogenation (Ene-reductases)Chemical Hydrogenation (Rh-DuPhos/BINAP)Transaminase Route (Alternative Substrate)
Primary Target L-Homophenylalanine (S-isomer)L- or D-HomophenylalanineL-Homophenylalanine
Typical Yield 85% - 95%>98%70% - 90%
Enantioselectivity (ee) >99% (Highly Specific)95% - 99%>99%
Reproducibility Risk High (Sensitive to pH, solvent, & E/Z ratio)Medium (Sensitive to O2 & Catalyst poisoning)Low (Equilibrium challenges)
Substrate Tolerance Low (<10 g/L typical without resin)High (>100 g/L)Medium
Cost Driver Enzyme preparation & Cofactor (NADH)Precious metal catalyst (Rh)Amine donor (Alanine/Glutamate)

Key Insight: While chemical catalysis offers higher throughput, the biocatalytic route is preferred for "green" manufacturing due to the absence of heavy metals. However, reproducibility fails when researchers ignore the thermodynamic instability of the E-isomer , which many enzymes cannot accept.

Technical Deep Dive: The Reproducibility Crisis

To reproduce published biological data (specifically


, conversion %, and ee%), you must control the following variables. Failure to do so is the primary cause of experimental divergence.
A. The E/Z Isomer Trap

The synthesis of ethyl 2-acetamido-4-phenylbut-2-enoate typically yields a mixture of Z (cis) and E (trans) isomers.

  • Mechanism: Most Ene-reductases (Old Yellow Enzyme family) bind the Z-isomer preferentially due to the geometry of the active site (flavin cofactor alignment).

  • Failure Mode: If your starting material is enriched in the E-isomer (often thermodynamically favored in certain condensation reactions), enzymatic conversion will stall, leading to "false negative" activity data.

  • Correction: Always characterize your substrate via 1H-NMR prior to the assay. The vinylic proton of the Z-isomer typically appears downfield relative to the E-isomer.

B. Solubility & Cosolvent Effects

This compound is highly hydrophobic.

  • Published Protocol Error: Many papers state "5% DMSO". However, the effective solubility limit is often reached before the

    
     concentration.
    
  • Result: The substrate precipitates as a micro-emulsion, reducing bioavailability to the enzyme and scattering light in spectrophotometric assays.

  • Correction: Use a surfactant (e.g., Tween-80 at 0.1%) or a cyclodextrin carrier system to ensure true homogeneity.

Validated Experimental Protocol

Objective: Reproducible Enzymatic Reduction of Ethyl 2-acetamido-4-phenylbut-2-enoate to N-acetyl-L-homophenylalanine ethyl ester.

Materials
  • Substrate: Ethyl 2-acetamido-4-phenylbut-2-enoate (Recrystallized, >95% Z-isomer).

  • Enzyme: Recombinant Ene-reductase (e.g., OYE1, YqjM) or Whole Cell (e.g., Saccharomyces cerevisiae).

  • Cofactor System: NADP+ (1 mM), Glucose Dehydrogenase (GDH), Glucose (excess).

  • Solvent: Potassium Phosphate Buffer (KPi), 50 mM, pH 7.0.

Step-by-Step Workflow
  • Substrate Stock Preparation:

    • Dissolve 20 mg of substrate in 1 mL DMSO. Note: Do not heat above 40°C to prevent isomerization.

  • Reaction Assembly (1 mL scale):

    • Add 850 µL KPi Buffer (degassed with Nitrogen to protect the flavin).

    • Add 100 µL Glucose stock (100 mM).

    • Add 10 µL GDH (10 U/mL final).

    • Add 10 µL NADP+ (1 mM final).

    • Initiation: Add 20 µL Enzyme stock.

    • Start: Add 10 µL Substrate Stock (Final conc: 2 mM, 1% DMSO).

  • Incubation:

    • Shake at 30°C, 180 rpm for 24 hours. Crucial: Keep in dark (flavin is light sensitive).

  • Quenching & Extraction:

    • Add 500 µL Ethyl Acetate. Vortex vigorously for 30s.

    • Centrifuge at 10,000 x g for 2 mins to separate phases.

  • Analysis:

    • Analyze organic phase via Chiral HPLC (Chiralcel OD-H or AD-H column).

    • Mobile Phase: Hexane:Isopropanol (90:10).

Mechanistic Visualization

The following diagram illustrates the biocatalytic cascade and the critical "Isomer Filter" point that determines reproducibility.

Biocatalysis_Pathway Substrate_Z Z-Isomer (Active Substrate) Enzyme_Complex Enzyme-Substrate Complex (OYE) Substrate_Z->Enzyme_Complex Binding (High Affinity) Substrate_E E-Isomer (Inactive/Inhibitor) Substrate_E->Enzyme_Complex Steric Clash (No Reaction) Product L-Homophenylalanine Ethyl Ester Enzyme_Complex->Product Reduction (>99% ee) NADH_Cycle NADH Recycling (GDH/Glucose) NADH_Cycle->Enzyme_Complex Hydride Transfer

Caption: The stereospecificity of Ene-reductases filters out the E-isomer, causing yield discrepancies if the starting material is not isomerically pure.

References
  • Biocatalytic Routes to Homophenylalanine

    • Title: Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis.[2]

    • Source: ResearchG
    • URL:[Link]

  • Enzymatic Resolution Standards

    • Title: The synthesis of L-(+)-homophenylalanine hydrochloride via kinetic resolution.[3]

    • Source: Biotechnology and Bioengineering.[1][2]

    • URL:[Link]

  • Synthesis of Precursors

    • Title: Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel-Crafts reaction.[3][4][5]

    • Source: Hokkaido University Collection.
    • URL:[Link]

  • General Ene-Reductase Protocols

    • Title: Practical applications of ene-reductases in the asymmetric synthesis of chiral building blocks.
    • Source: Green Chemistry (Royal Society of Chemistry).
    • URL:[Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Comparative Evaluation Guide: Benchmarking Novel Anti-Inflammatory Agents Against Standard NSAIDs

Introduction: The Safety-Efficacy Paradox

In the development of non-steroidal anti-inflammatory drugs (NSAIDs), the primary challenge is not merely achieving efficacy, but achieving selectivity . Traditional NSAIDs (e.g., Indomethacin, Diclofenac) effectively inhibit inflammation but often cause severe gastric toxicity due to the non-selective inhibition of Cyclooxygenase-1 (COX-1), a "housekeeping" enzyme responsible for gastric mucosal protection.

This guide outlines a self-validating workflow to evaluate a novel compound (designated here as Compound X , a hypothetical pyrazole derivative) against a standard reference (Indomethacin ). We will traverse the drug discovery funnel from in vitro mechanism to in vivo safety.

PART 1: In Vitro Mechanistic Screening (COX Selectivity)

Before animal testing, we must establish the molecular mechanism. The goal is to determine the Selectivity Ratio (


). A ratio 

indicates COX-2 selectivity, which correlates with a better safety profile.
The Signaling Pathway

Understanding the arachidonic acid cascade is critical for interpreting assay results.

COX_Pathway PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX1 COX-1 (Constitutive/Gastric Protection) AA->COX1 COX2 COX-2 (Inducible/Inflammation) AA->COX2 PG Prostaglandin G2/H2 COX1->PG COX2->PG TXA Thromboxane A2 (Platelets) PG->TXA PGE PGE2 (Pain/Inflammation) PG->PGE COX-2 Dominant PGI Prostacyclin (Stomach Lining) PG->PGI COX-1 Dominant

Figure 1: The Arachidonic Acid Cascade. Note that COX-1 drives gastric protection (Prostacyclin), while COX-2 drives inflammation (PGE2).[1]

Experimental Protocol: Colorimetric COX Inhibitor Screening
  • Principle: Peroxidase activity of COX enzymes oxidizes a colorimetric substrate (e.g., TMPD) during the conversion of Arachidonic Acid (AA) to PGG2.

  • Reagents: Purified Ovine COX-1, Recombinant Human COX-2, Arachidonic Acid, Heme, TMPD.

Step-by-Step Workflow:

  • Preparation: Reconstitute lyophilized COX enzymes in Tris-HCl buffer (pH 8.0).

  • Incubation: In a 96-well plate, add

    
     of test compound (Compound X or Indomethacin) at varying concentrations (
    
    
    
    ).
  • Enzyme Addition: Add

    
     of COX-1 or COX-2 enzyme solution. Incubate for 10 min at 25°C to allow inhibitor binding.
    
  • Initiation: Add

    
     of Arachidonic Acid/TMPD mixture.
    
  • Measurement: Read absorbance at 590 nm after 5 minutes.

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">

    
    [2]
    

PART 2: In Vivo Anti-Inflammatory Activity[4]

Model: Carrageenan-Induced Paw Edema (Rat) Rationale: This is the "Gold Standard" for acute inflammation. It is crucial to understand the biphasic response :

  • Phase 1 (0-2h): Release of histamine, serotonin, and bradykinin.[3]

  • Phase 2 (3-6h): Release of prostaglandins (COX-dependent). This is the window where NSAIDs must show efficacy.

Protocol
  • Animals: Wistar albino rats (150–200g), fasted overnight.

  • Grouping: (n=6)

    • Group I: Vehicle Control (Saline)[4]

    • Group II: Indomethacin (10 mg/kg, p.o.)

    • Group III: Compound X (10 mg/kg, p.o.)

  • Administration: Administer drugs orally 1 hour prior to induction.

  • Induction: Inject

    
     of 1% w/v Carrageenan (in saline) into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer (water displacement) at 0h, 1h, 3h, and 5h.

Data Analysis

Calculate the percentage inhibition of edema at the critical 3-hour mark:



(Where 

is mean edema volume of control and

is mean edema volume of treated group).

PART 3: In Vivo Anti-Nociceptive (Analgesic) Activity

Model: Acetic Acid-Induced Writhing (Mouse) Rationale: This evaluates peripheral pain.[5][2] The intraperitoneal injection of acetic acid causes a release of prostaglandins in the peritoneal fluid, leading to characteristic "writhing" (abdominal constriction and hind limb extension).[2]

Protocol
  • Animals: Swiss albino mice (20–25g).

  • Induction: Inject 0.6% v/v Acetic Acid (

    
    , i.p.).
    
  • Observation: Immediately place mice in transparent observation chambers.

  • Quantification: Count the number of writhes for 20 minutes, starting 5 minutes after injection.

  • Validation: A reduction in writhes indicates inhibition of peripheral PG synthesis.

PART 4: Safety Profiling (Gastric Ulcerogenicity)

This is the differentiator. A potent anti-inflammatory is useless if it destroys the stomach lining.

Protocol
  • Dosing: Administer a supratherapeutic dose (e.g.,

    
    ) of Compound X and Indomethacin to fasted rats.
    
  • Timeframe: Sacrifice animals 6 hours post-dosing.

  • Dissection: Remove the stomach, open along the greater curvature, and wash with saline.

  • Scoring (Magnifying lens 10x):

    • 0 = Normal stomach

    • 0.5 = Red coloration

    • 1.0 = Spot ulcers

    • 2.0 = Hemorrhagic streaks

    • 3.0 = Ulcers

      
      
      
  • Calculation: Calculate the Ulcer Index (UI) :

    
    
    

PART 5: Comparative Data Summary

The table below illustrates the expected profile of a superior novel compound (Compound X) compared to the standard (Indomethacin).

ParameterIndomethacin (Standard)Compound X (Novel Pyrazole)Interpretation
COX-1 IC50

(Potent)

(Weak)
Compound X spares COX-1 (Safety).
COX-2 IC50


Comparable anti-inflammatory potency.
Selectivity Ratio ~0.04 (Non-selective)>20 (Selective)High selectivity for Compound X.
Edema Inhibition (3h) 65%62%Efficacy is maintained.
Writhing Inhibition 70%68%Analgesia is maintained.
Ulcer Index 18.5 (Severe)2.1 (Mild)Superior Safety Profile.
Decision Logic Workflow

Decision_Tree Start Compound Synthesis InVitro In Vitro COX Assay Start->InVitro Selectivity COX-2 Selectivity > 10? InVitro->Selectivity InVivo Carrageenan Edema Selectivity->InVivo Yes Discard Discard/Redesign Selectivity->Discard No Efficacy Inhibition > 50%? InVivo->Efficacy Safety Ulcer Index Test Efficacy->Safety Yes Efficacy->Discard No Result Lead Candidate Safety->Result Low Ulcer Score Safety->Discard High Ulcer Score

Figure 2: The Go/No-Go Decision Tree for Anti-Inflammatory Drug Development.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.[1][6] Nature New Biology, 231(25), 232-235. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[3][7][8] Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. Link

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.[5][2][9][10][11] Federation Proceedings, 18, 412. Link

  • Cioli, V., Putzolu, S., Rossi, V., et al. (1979). The role of direct tissue contact in the production of gastrointestinal ulcers by anti-inflammatory drugs. Toxicology and Applied Pharmacology, 50(2), 283-289. Link

  • Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression.[12] British Journal of Pharmacology, 142(2), 331-338. Link

Sources

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